AZ960
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-[[(1S)-1-(4-fluorophenyl)ethyl]amino]-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N6/c1-10-7-16(26-25-10)23-18-15(20)8-13(9-21)17(24-18)22-11(2)12-3-5-14(19)6-4-12/h3-8,11H,1-2H3,(H3,22,23,24,25,26)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNXHXDJOIXABJ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=C(C=C(C(=N2)NC(C)C3=CC=C(C=C3)F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)NC2=C(C=C(C(=N2)N[C@@H](C)C3=CC=C(C=C3)F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238201 | |
| Record name | AZ-960 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905586-69-8 | |
| Record name | AZ-960 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905586698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZ-960 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZ-960 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M63IS9PTJF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of AZ960: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ960 is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3] This small molecule has demonstrated significant activity in preclinical studies, primarily through its targeted inhibition of the JAK2/STAT signaling pathway, which is a critical mediator of cell survival, proliferation, and differentiation.[4][5] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and other cancers.[2][6] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activities, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: ATP-Competitive Inhibition of JAK2
This compound functions as a novel ATP-competitive inhibitor of JAK2, binding to the kinase domain and preventing the phosphorylation of its downstream substrates.[1][2] This direct inhibition of JAK2's catalytic activity is the primary mechanism through which this compound exerts its cellular effects. The molecule exhibits high affinity for JAK2, as demonstrated by its low nanomolar inhibitory constants.[1][7]
Biochemical Profile and Selectivity
This compound has been extensively profiled in biochemical assays to determine its potency and selectivity against a panel of kinases.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value | Notes |
| JAK2 | Kᵢ | 0.45 nM | ATP-competitive inhibition[1][7] |
| JAK2 | IC₅₀ | <3 nM | [1][7][8] |
| JAK3 | IC₅₀ | 9 nM | Demonstrates 3-fold selectivity for JAK2 over JAK3[1][7] |
| TrkA | IC₅₀ | ~100 nM | [4][7] |
| Aurora-A | IC₅₀ | ~100 nM | [4][7] |
| FAK | IC₅₀ | ~100 nM | [7] |
A kinase panel screening of 83 kinases revealed that at a concentration of 0.1 µM, this compound inhibited 11 kinases by more than 50%.[9]
Cellular Activity and Downstream Signaling
In cellular contexts, this compound effectively suppresses the JAK2/STAT signaling cascade, leading to the inhibition of cell proliferation and the induction of apoptosis in cell lines dependent on JAK2 activity.[1][6]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Parameter | Value | Downstream Effect |
| TEL-JAK2 Ba/F3 | STAT5 Phosphorylation | IC₅₀ | 15 nM | Inhibition of STAT5 signaling[1][9] |
| TEL-JAK2 Ba/F3 | Cell Proliferation | GI₅₀ | 25 nM | Growth inhibition[1][6] |
| TEL-JAK1 Ba/F3 | Cell Proliferation | GI₅₀ | 230 nM | [1][9] |
| TEL-JAK3 Ba/F3 | Cell Proliferation | GI₅₀ | 279 nM | [1][9] |
| TEL-Tyk2 Ba/F3 | Cell Proliferation | GI₅₀ | 214 nM | [1][9] |
| SET-2 (JAK2 V617F) | Cell Proliferation | GI₅₀ | 33 nM | Inhibition of STAT3/5 phosphorylation and induction of apoptosis[1][6] |
| MT-1 (HTLV-1 infected) | Cell Growth | IC₅₀ | - | Growth arrest and apoptosis[4][5] |
| MT-2 (HTLV-1 infected) | Cell Growth | IC₅₀ | - | Growth arrest and apoptosis[4][5] |
| Freshly Isolated AML Cells | Clonogenic Growth | - | - | Significant inhibition[1] |
| Freshly Isolated ATL Cells | Cell Growth | IC₅₀ | 0.3 µM & 0.7 µM (2 cases) | Growth inhibition[4][10] |
| MOLT-4 | Cell Growth | IC₅₀ | 1.2 µmol/L | Growth inhibition, possibly via Aurora A inhibition[4][10] |
Signaling Pathways Modulated by this compound
The primary signaling pathway disrupted by this compound is the canonical JAK2/STAT pathway. Furthermore, this compound has been shown to impact the Pim/BAD/BCL-xL survival signaling axis.
JAK2/STAT Signaling Pathway
Cytokine or growth factor binding to their receptors leads to receptor dimerization and the activation of receptor-associated JAK2. Activated JAK2 then phosphorylates the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins.[4] JAK2 phosphorylates the recruited STATs, which then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell survival and proliferation.[4]
Pim/BAD/BCL-xL Survival Signaling Pathway
In JAK2-dependent cells, the inhibition of JAK2 by this compound leads to a reduction in the expression of Pim1 and Pim2 kinases.[6] Pim kinases are known to phosphorylate and inactivate the pro-apoptotic protein BAD. The inhibition of Pim1 results in decreased phosphorylation of BAD at Ser112.[6][11] Unphosphorylated BAD can then sequester the anti-apoptotic protein BCL-xL, leading to the induction of mitochondrial-mediated apoptosis.[6] Additionally, JAK2 inhibition directly downregulates the transcription of BCL-xL.[6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a novel Jak2 inhibitor, induces growth arrest and apoptosis in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the JAK2 inhibitor, this compound, on Pim/BAD/BCL-xL survival signaling in the human JAK2 V617F cell line SET-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. labshake.com [labshake.com]
- 9. Probe AZ-960 | Chemical Probes Portal [chemicalprobes.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
AZ960: A Potent and Selective ATP-Competitive Inhibitor of JAK2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AZ960, a novel small molecule inhibitor targeting Janus kinase 2 (JAK2). This compound has demonstrated high potency and selectivity for JAK2, making it a valuable tool for investigating JAK2-mediated signaling pathways and a potential therapeutic agent for diseases driven by aberrant JAK2 activity, such as myeloproliferative neoplasms.[1][2] This document details the mechanism of action, selectivity profile, and cellular effects of this compound, supported by quantitative data and detailed experimental protocols.
Core Mechanism and Selectivity
This compound functions as an ATP-competitive inhibitor of the JAK2 kinase.[3][4] Its mode of action involves binding to the ATP-binding pocket of the JAK2 kinase domain, thereby preventing the phosphorylation of downstream substrates.[3][4] Kinetic studies have demonstrated that this compound is a tight-binding inhibitor of JAK2.[3]
Data Presentation: Inhibitory Potency and Selectivity
The inhibitory activity and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Ki (nM) | Notes |
| JAK2 | <3 | 0.45 | High potency against the target kinase.[3][5][6] |
| JAK3 | 9 | - | Demonstrates approximately 3-fold selectivity for JAK2 over JAK3.[3][5] |
| TrkA | ~100 | - | Activity observed at higher concentrations.[4][6] |
| Aurora-A | ~100 | - | Activity observed at higher concentrations.[4][6] |
| FAK | ~100 | - | Activity observed at higher concentrations.[4][6] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Target Pathway | GI50/IC50 (nM) | Notes |
| TEL-JAK2 Ba/F3 | Cell Proliferation (GI50) | JAK2-driven proliferation | 25 | High sensitivity in a JAK2-dependent cell line.[2][3][7] |
| TEL-JAK1 Ba/F3 | Cell Proliferation (GI50) | JAK1-driven proliferation | 230 | Demonstrates cellular selectivity for JAK2 over JAK1.[3][5] |
| TEL-JAK3 Ba/F3 | Cell Proliferation (GI50) | JAK3-driven proliferation | 279 | Demonstrates cellular selectivity for JAK2 over JAK3.[3][5] |
| TEL-Tyk2 Ba/F3 | Cell Proliferation (GI50) | Tyk2-driven proliferation | 214 | Demonstrates cellular selectivity for JAK2 over Tyk2.[3][5] |
| SET-2 | Cell Proliferation (GI50) | JAK2 V617F-driven proliferation | 33 | Potent inhibition in a human cell line with the JAK2 V617F mutation.[2][3] |
| TEL-JAK2 Cells | STAT5 Phosphorylation (IC50) | JAK2-STAT5 Signaling | 15 | Direct target engagement in a cellular context.[3][5] |
Signaling Pathway and Cellular Consequences
The JAK-STAT signaling pathway is a critical mediator of cytokine and growth factor signaling, playing a key role in cellular proliferation, differentiation, and survival.[4][8] Constitutive activation of the JAK2/STAT5 pathway is a hallmark of certain hematological malignancies.[4][9] this compound effectively inhibits this pathway by blocking JAK2-mediated phosphorylation of STAT proteins.
In cellular models, this compound has been shown to decrease the phosphorylation of STAT3 and STAT5, leading to the inhibition of cell proliferation and the induction of apoptosis.[2][3] Specifically, in the SET-2 human megakaryoblastic cell line, which harbors the JAK2 V617F mutation, this compound treatment leads to reduced STAT3/5 phosphorylation and subsequent mitochondrial-mediated apoptosis.[2] Furthermore, inhibition of JAK2 by this compound has been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-xL, Pim1, and Pim2.[2][5]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Assay
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against JAK family kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK2 kinase (amino acids 808–1132) is used. A synthetic peptide, such as a Tyk2-derived peptide, serves as the substrate.[3]
-
Reaction Mixture: The assay is performed in a buffer solution (e.g., 75 mM HEPES, pH 7.3) containing the JAK2 enzyme, the peptide substrate (e.g., 100 nM), and ATP at a concentration close to its Km (e.g., 15 µM).[3]
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations, typically in a serial dilution format (e.g., 0.003 µM to 30 µM).[3]
-
Reaction and Detection: The kinase reaction is initiated by the addition of ATP and incubated at room temperature. The extent of peptide phosphorylation is measured using a suitable detection method, such as the Caliper LC3000 system, which monitors the separation of phosphorylated and unphosphorylated peptide.[3]
-
Data Analysis: The initial reaction velocities are determined and plotted against the inhibitor concentration. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.
Cellular Proliferation Assay (GI50)
Objective: To assess the effect of this compound on the proliferation of JAK-dependent cell lines.
Methodology:
-
Cell Culture: Ba/F3 cells engineered to express constitutively active TEL-JAK fusion proteins (TEL-JAK1, TEL-JAK2, TEL-JAK3, or TEL-Tyk2) or the human SET-2 cell line are used.[3]
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 2,000-20,000 cells/well).[3]
-
Compound Treatment: After an initial incubation period (e.g., 24 hours), cells are treated with various concentrations of this compound.[3]
-
Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for cell proliferation.[3]
-
Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the AlamarBlue assay.[3] The fluorescence or absorbance is measured using a microplate reader.
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) is calculated by plotting the percentage of cell growth inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
STAT Phosphorylation Assay
Objective: To measure the inhibition of STAT phosphorylation in cells treated with this compound.
Methodology:
-
Cell Treatment: TEL-JAK2 driven Ba/F3 cells or other relevant cell lines are treated with varying concentrations of this compound for a specified time.
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then probed with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.
-
Detection: Following incubation with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.
-
Quantification: The intensity of the p-STAT5 bands is normalized to the total STAT5 bands to determine the relative level of STAT5 phosphorylation. The IC50 for inhibition of STAT5 phosphorylation is then calculated.
Conclusion
This compound is a potent and selective inhibitor of JAK2 that has proven to be a valuable research tool for elucidating the role of JAK2 in normal and pathological signaling. Its well-characterized mechanism of action and demonstrated cellular activity make it a benchmark compound for studies involving the JAK-STAT pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.
References
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. Effects of the JAK2 inhibitor, this compound, on Pim/BAD/BCL-xL survival signaling in the human JAK2 V617F cell line SET-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Probe AZ-960 | Chemical Probes Portal [chemicalprobes.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AZ-960|905586-69-8--Shanghai xingMo Biotechnology [xmobio.com]
- 8. The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel Jak2 inhibitor, induces growth arrest and apoptosis in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
AZ960: A Deep Dive into its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ960 is a potent, ATP-competitive inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the signaling pathways of various cytokines and growth factors.[1][2][3] Dysregulation of the JAK2 signaling cascade, often through mutations such as JAK2 V617F, is a key driver in the pathogenesis of myeloproliferative neoplasms and various hematological malignancies.[3][4] This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Core Mechanism of Action
This compound exerts its effects by selectively inhibiting the kinase activity of JAK2.[1][5] This inhibition prevents the phosphorylation and subsequent activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1][4][6] The blockade of JAK2/STAT signaling by this compound leads to the induction of growth arrest and apoptosis in cancer cells that are dependent on this pathway for their survival and proliferation.[1][7][8]
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Inhibitory Activity of this compound Against JAK Kinases
| Target | Assay Type | Value | Reference |
| JAK2 | Ki | 0.45 nM | [1][5] |
| JAK2 | IC50 | < 3 nM | [1] |
| JAK3 | IC50 | 9 nM | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Value | Reference |
| TEL-JAK2 driven Ba/F3 | STAT5 Phosphorylation | IC50 | 15 nM | [1] |
| TEL-JAK2 driven Ba/F3 | Cell Proliferation | GI50 | 25 nM | [1][4] |
| TEL-JAK1 driven Ba/F3 | Cell Proliferation | GI50 | 230 nM | [1] |
| TEL-JAK3 driven Ba/F3 | Cell Proliferation | GI50 | 279 nM | [1] |
| TEL-Tyk2 driven Ba/F3 | Cell Proliferation | GI50 | 214 nM | [1] |
| SET-2 (JAK2 V617F) | Cell Proliferation | GI50 | 33 nM | [1][4] |
| MT-1 (HTLV-1 infected) | Cell Proliferation | IC50 | 0.8 µM | [7] |
| MT-2 (HTLV-1 infected) | Cell Proliferation | IC50 | 1 µM | [7] |
Downstream Signaling Pathways Modulated by this compound
The primary downstream effect of this compound is the inhibition of the JAK2/STAT signaling pathway. This has several key consequences for the cell, including the downregulation of anti-apoptotic proteins and cell cycle regulators.
The JAK2/STAT Pathway
Upon cytokine or growth factor binding to their receptors, JAK2 is activated and phosphorylates STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors for genes involved in cell survival, proliferation, and differentiation. This compound directly inhibits the initial step of this cascade.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. Effects of the JAK2 inhibitor, this compound, on Pim/BAD/BCL-xL survival signaling in the human JAK2 V617F cell line SET-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound, a novel Jak2 inhibitor, induces growth arrest and apoptosis in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Cellular Effects of AZ960: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular effects of AZ960, a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cellular biology. This document summarizes key quantitative data, details common experimental protocols for studying this compound, and visualizes its impact on critical signaling pathways.
Core Mechanism of Action
This compound is a novel small molecule that acts as a potent inhibitor of JAK2 kinase.[1][2][3] It functions by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrates.[1] The inhibition of JAK2 by this compound has been shown to induce growth arrest and apoptosis in various cancer cell lines, particularly those with activating mutations in the JAK2 signaling pathway.[1][4][5]
Quantitative Data Summary
The following tables summarize the key in vitro and cellular inhibitory activities of this compound.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Ki (nM) | Selectivity Notes |
| JAK2 | <3 | 0.45 | 3-fold selectivity for JAK2 over JAK3.[1] |
| JAK3 | 9 | - | |
| TrkA | ~100 | - | Active against other kinases at higher concentrations.[4][6] |
| Aurora-A | ~100 | - | Active against other kinases at higher concentrations.[4][6] |
| ARK5 | <50 (at 0.1 µM) | - | |
| FAK | ~100 | - | Active against other kinases at higher concentrations.[6] |
| TbERK8 | 120 | 1250 |
Table 2: Cellular Activity of this compound in Various Cell Lines
| Cell Line | Cellular Effect | GI50 (nM) | IC50 (nM) for STAT5 Phosphorylation | Key Findings |
| TEL-JAK2 Ba/F3 | Inhibition of proliferation, blocked STAT5 phosphorylation | 25 | 15 | Exhibits 15-30-fold sensitivity for TEL-JAK2-driven STAT5 phosphorylation compared with other JAK family members.[1][7] |
| TEL-JAK1 Ba/F3 | Inhibition of proliferation | 230 | - | |
| TEL-JAK3 Ba/F3 | Inhibition of proliferation | 279 | - | |
| TEL-Tyk2 Ba/F3 | Inhibition of proliferation | 214 | - | |
| SET-2 | Inhibition of proliferation, induction of apoptosis | 33 | - | Reduces both STAT3 and STAT5 phosphorylation levels.[1] |
| MT-1 (HTLV-1 infected) | Growth arrest and apoptosis | 800 | - | Downregulation of phosphorylated Jak2 and Bcl-2 family proteins.[4] |
| MT-2 (HTLV-1 infected) | Growth arrest and apoptosis | 1000 | - | Downregulation of phosphorylated Jak2 and Bcl-2 family proteins.[4] |
| Freshly isolated AML cells | Inhibition of clonogenic growth, induction of apoptosis | - | - | Associated with cleavage of caspase 3 and downregulation of Bcl-xL.[1][6] |
| Freshly isolated ATL cells | Inhibition of proliferation | 300-700 | - | Downregulates levels of p-Jak2, p-Stat3, and p-Stat5.[4] |
| MOLT-4 | Inhibition of growth | 1200 | - | Growth inhibition may be mediated via Aurora A inhibition.[4] |
Key Cellular Effects of this compound
This compound exerts its cellular effects primarily through the inhibition of the JAK/STAT signaling pathway, leading to:
-
Induction of Apoptosis: Treatment with this compound leads to mitochondrial-mediated apoptosis, characterized by the cleavage of caspase 3.[6][7] This is achieved through both direct and indirect regulation of the anti-apoptotic protein BCL-xL.[7]
-
Cell Growth Arrest: this compound effectively inhibits the proliferation of various cell types, particularly those dependent on JAK2 signaling.[1][4][5]
-
Downregulation of STAT Phosphorylation: A primary consequence of JAK2 inhibition by this compound is the reduced phosphorylation of downstream STAT proteins, particularly STAT3 and STAT5.[1][4] This disrupts the signaling cascade that promotes cell survival and proliferation.
-
Modulation of Survival Signaling: this compound has been shown to impact the Pim/BAD/BCL-xL survival signaling pathway.[7] Inhibition of JAK2 leads to decreased expression of PIM1 and PIM2, resulting in reduced phosphorylation of BAD at Ser(112) and a decrease in BCL-xL protein levels.[7]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the cellular effects of this compound.
In Vitro Kinase Assay
-
Objective: To determine the inhibitory activity of this compound against a specific kinase (e.g., JAK2).
-
Methodology:
-
Recombinant JAK2 kinase (amino acids 808-1132) is used.[1]
-
A peptide substrate (e.g., Tyk2 peptide) is prepared at a concentration of 100 nM.[1]
-
ATP is added at a concentration of 15 µM.[1]
-
Varying concentrations of this compound (ranging from 0.003 µM to 30 µM) are incubated with the kinase, substrate, and ATP in a suitable buffer (e.g., 75 mM HEPES, pH 7.3).[1]
-
The kinase reaction is monitored using a suitable detection system, such as the Caliper LC3000 system, to measure the initial velocity of the reaction.[1]
-
The mode of inhibition and the inhibition constant (Ki) are determined through inhibition kinetics studies with varied concentrations of ATP and this compound.[1]
-
Cell Proliferation Assay (AlamarBlue Assay)
-
Objective: To assess the effect of this compound on the proliferation of various cell lines.
-
Methodology:
-
Cells are seeded in 96-well plates at an appropriate density (e.g., 2,000-20,000 cells/well).[1]
-
After 24 hours, cells are treated with a range of this compound concentrations.[1]
-
Cells are incubated for a specified period (e.g., 48-72 hours).[1]
-
AlamarBlue reagent (10 µL/well) is added to each well, and the plates are incubated at 37°C in 5% CO2 for 2 hours.[1]
-
Fluorescence is measured using a microplate reader at an excitation of 545 nm and an emission of 600 nm.[1]
-
Data is normalized to the control (untreated cells), and the GI50 (concentration causing 50% growth inhibition) is calculated.[1]
-
Western Blot Analysis for Protein Phosphorylation
-
Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins (e.g., JAK2, STAT3, STAT5).
-
Methodology:
-
Cells are treated with this compound at various concentrations and for different time points.
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins.
-
After washing, the membrane is incubated with a suitable secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescence detection system.
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a novel Jak2 inhibitor, induces growth arrest and apoptosis in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of the JAK2 inhibitor, this compound, on Pim/BAD/BCL-xL survival signaling in the human JAK2 V617F cell line SET-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of AZ960: A Technical Guide to Target Validation in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of AZ960, a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2), in various cancer cell lines. This compound has emerged as a significant tool for investigating the consequences of JAK2 inhibition and as a potential therapeutic agent in malignancies driven by aberrant JAK/STAT signaling.[1][2][3] This document details the biochemical and cellular activity of this compound, the signaling pathways it modulates, and the experimental protocols utilized for its validation.
Biochemical and Cellular Activity of this compound
This compound is a novel inhibitor that demonstrates high affinity and potent inhibition of JAK2 kinase.[1][4] Its activity has been characterized through various biochemical and cellular assays, with key quantitative data summarized below.
Table 1: In Vitro Inhibitory Activity of this compound against Target Kinases
| Target | Parameter | Value (nM) | Notes |
| JAK2 | Ki | 0.45 | ATP-competitive inhibitor[1][3][4][5] |
| JAK2 | IC50 | <3 | [1][6] |
| JAK3 | IC50 | 9 | Demonstrates 3-fold selectivity for JAK2 over JAK3[1] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Genetic Background | Parameter | Value (nM) | Downstream Effect |
| TEL-JAK2 Ba/F3 | TEL-JAK2 fusion | GI50 | 25 | Inhibition of STAT5 phosphorylation (IC50 = 15 nM)[1][3] |
| TEL-JAK1 Ba/F3 | TEL-JAK1 fusion | GI50 | 230 | [1] |
| TEL-JAK3 Ba/F3 | TEL-JAK3 fusion | GI50 | 279 | [1] |
| TEL-Tyk2 Ba/F3 | TEL-Tyk2 fusion | GI50 | 214 | [1] |
| SET-2 | JAK2 V617F | GI50 | 33 | Reduction of STAT3 and STAT5 phosphorylation[1][3] |
| MT-1 | HTLV-1 infected T-cell | IC50 | 800 | Downregulation of p-Jak2 and p-Stat3/5[5] |
| MT-2 | HTLV-1 infected T-cell | IC50 | 1000 | Downregulation of p-Jak2 and p-Stat3/5[5] |
| Freshly Isolated ATL Cells (Case 1) | Adult T-cell Leukemia | IC50 | 300 | [5] |
| Freshly Isolated ATL Cells (Case 2) | Adult T-cell Leukemia | IC50 | 700 | [5] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | IC50 | 1200 | [5] |
Table 3: Kinase Selectivity Profile of this compound
| Kinase | Inhibition at 0.1 µM | Notes |
| TrkA | >50% | [1][4][5] |
| Aurora-A | >50% | [1][4][5] |
| FAK | ~50% | [5] |
| ARK5 | <50% | [1] |
| Multiple Others | This compound was profiled against 83 kinases, inhibiting 11 by >50% at 0.1 µM. | [6] |
Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound is the inhibition of the JAK/STAT signaling pathway, which is a critical regulator of cell proliferation, survival, and differentiation.[5][7] Aberrant activation of this pathway is a hallmark of various cancers.[7]
The JAK/STAT Signaling Pathway
Cytokines and growth factors bind to their corresponding transmembrane receptors, leading to the activation of receptor-associated JAKs.[8] Activated JAKs phosphorylate the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins.[5][8] JAKs then phosphorylate the STATs, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell survival and proliferation.[5][7][9]
Figure 1: The canonical JAK/STAT signaling pathway.
Mechanism of this compound Action
This compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of JAK2, preventing the phosphorylation and subsequent activation of STAT proteins.[1][2] This blockade leads to the downregulation of downstream target genes, resulting in growth arrest and apoptosis in cancer cells dependent on this pathway.[1][3][5]
Figure 2: Inhibition of the JAK/STAT pathway by this compound.
Downstream Effects on the Pim/BAD/BCL-xL Survival Pathway
Inhibition of JAK2 by this compound has been shown to affect downstream survival pathways, notably by downregulating the expression of Pim1, Pim2, and the anti-apoptotic protein BCL-xL.[3][6] Reduced Pim1 levels lead to decreased phosphorylation of the pro-apoptotic protein BAD, which in turn promotes apoptosis. The direct reduction in BCL-xL further contributes to this pro-apoptotic effect.[3]
Figure 3: Downstream effects of this compound on survival signaling.
Detailed Experimental Protocols
The validation of this compound's efficacy and mechanism of action relies on a suite of standardized biochemical and cellular assays.
Kinase Inhibition Assay (Enzyme Biochemical Assay)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of a target kinase.
-
Objective: To determine the IC50 and Ki of this compound against recombinant JAK2.
-
Materials:
-
Protocol:
-
Prepare a reaction mixture containing the kinase buffer, recombinant JAK2 enzyme, and the peptide substrate.
-
Add varying concentrations of this compound to the reaction wells.
-
Initiate the kinase reaction by adding a fixed concentration of ATP (e.g., 15 µM).[1]
-
Incubate the reaction at a controlled temperature for a specific duration.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method.
-
For Ki determination, perform the assay with varied concentrations of both ATP and this compound.[1]
-
Plot the percentage of kinase inhibition against the logarithm of this compound concentration to calculate the IC50 value. Analyze kinetic data using the Michaelis-Menten equation to determine the Ki.[1]
-
Cell Proliferation Assay (AlamarBlue Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Objective: To determine the GI50 (concentration causing 50% growth inhibition) of this compound in cancer cell lines.
-
Materials:
-
Protocol:
-
Seed cells in 96-well plates at a predetermined density (e.g., 2,000-20,000 cells/well) and allow them to attach or stabilize for 24 hours.[1]
-
Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48-72 hours).[1]
-
Add AlamarBlue reagent (10 µL/well) to each well and incubate for 2-4 hours at 37°C.[1]
-
Measure fluorescence at an excitation wavelength of ~545 nm and an emission wavelength of ~600 nm.[1]
-
Normalize the fluorescence data to the vehicle control and plot the percentage of growth inhibition against the logarithm of this compound concentration to calculate the GI50 value using appropriate software (e.g., Xlfit4).[1]
-
Western Blotting for Phosphoprotein Analysis
This technique is used to detect and quantify the phosphorylation status of specific proteins within a signaling pathway.
-
Objective: To assess the effect of this compound on the phosphorylation of JAK2 and STAT proteins.
-
Materials:
-
Cancer cell lines.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis equipment.
-
Transfer buffer and membrane (e.g., PVDF).
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT5, anti-STAT5).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Protocol:
-
Treat cells with desired concentrations of this compound for a specified time.
-
Lyse the cells and collect the protein lysate.
-
Quantify the protein concentration.
-
Denature protein samples and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
-
Experimental Workflows
Visualizing experimental workflows can clarify complex procedures and ensure reproducibility.
Figure 4: Workflow for a cell proliferation assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. Effects of the JAK2 inhibitor, this compound, on Pim/BAD/BCL-xL survival signaling in the human JAK2 V617F cell line SET-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Probe AZ-960 | Chemical Probes Portal [chemicalprobes.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
AZ960: A Technical Guide to its Role in the Inhibition of STAT3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AZ960, a potent small molecule inhibitor, and its specific role in the modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The document details the mechanism of action, presents quantitative data on its inhibitory effects, outlines relevant experimental protocols, and visualizes the associated signaling cascades.
Introduction: The JAK/STAT Pathway and the Significance of this compound
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical cascade that translates extracellular cytokine and growth factor signals into transcriptional responses, governing fundamental cellular processes such as proliferation, differentiation, and survival[1][2]. The STAT3 protein, a key member of this family, is frequently found to be persistently activated in a wide array of human cancers, where it functions as an oncogene by promoting cell survival and proliferation[2][3][4]. This constitutive activation is often driven by upstream kinases, primarily the Janus kinases[2].
This compound is a potent, ATP-competitive small molecule inhibitor of JAK2 kinase[5][6]. Its high specificity and potency make it an invaluable tool for dissecting the intricacies of JAK2-mediated signaling and a promising scaffold for the development of therapeutics targeting malignancies characterized by aberrant JAK/STAT activity[7][8]. This guide focuses on the core mechanism by which this compound exerts its effects: the inhibition of STAT3 phosphorylation through the direct suppression of JAK2 activity.
Mechanism of Action: Indirect Inhibition of STAT3 Phosphorylation
The activation of STAT3 is a multi-step process initiated by the binding of ligands, such as cytokines and growth factors, to their corresponding transmembrane receptors. This binding event induces receptor dimerization and the subsequent activation of receptor-associated JAKs through trans-phosphorylation[9][10]. Activated JAK2 then phosphorylates specific tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for the SH2 domains of STAT proteins[1].
Once recruited, STAT3 is directly phosphorylated by JAK2 at a critical tyrosine residue, Tyr705[2][11]. This phosphorylation event is obligatory for the subsequent homodimerization of STAT3 monomers via reciprocal SH2 domain-phosphotyrosine interactions[10][12]. These activated STAT3 dimers then translocate from the cytoplasm to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription[1][9][10].
This compound functions by directly targeting the ATP-binding pocket of JAK2, preventing the kinase from phosphorylating its substrates[2][5]. By inhibiting JAK2, this compound effectively blocks the initial and essential step of STAT3 activation—its tyrosine phosphorylation. This leads to a downstream cascade of effects, including the prevention of STAT3 dimerization, nuclear translocation, and the subsequent modulation of STAT3-dependent gene expression[2][7].
Quantitative Data on this compound Inhibitory Activity
The potency and selectivity of this compound have been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | Inhibition Constant (Kᵢ) | IC₅₀ | Notes |
| JAK2 | 0.45 nM | <3 nM | High-potency, ATP-competitive inhibition.[5][6][7] |
| JAK3 | - | 9 nM | Exhibits approximately 3-fold selectivity for JAK2 over JAK3.[5] |
| JAK1 | Less potent than against JAK2 | - | Activity against JAK1 is acknowledged but less pronounced.[1] |
| TYK2 | Less potent than against JAK2 | - | Activity against TYK2 is acknowledged but less pronounced.[1] |
| TrkA | - | ~100 nM | Active against other kinases at higher concentrations.[1][6] |
| Aurora-A | - | ~100 nM | Active against other kinases at higher concentrations.[1][6] |
| FAK | - | ~100 nM | Active against other kinases at higher concentrations.[1][6] |
Table 2: Cellular Proliferation and STAT Phosphorylation Inhibition by this compound
| Cell Line | Genetic Background | Effect Measured | GI₅₀ / IC₅₀ | Downstream Effect |
| TEL-JAK2 Ba/F3 | Engineered to be driven by TEL-JAK2 fusion | STAT5 Phosphorylation | 15 nM | Demonstrates potent inhibition of JAK2-driven signaling.[5][7] |
| TEL-JAK2 Ba/F3 | Engineered to be driven by TEL-JAK2 fusion | Cell Proliferation | 25 nM | Inhibition of proliferation correlates with STAT phosphorylation inhibition.[5][7] |
| TEL-JAK1 Ba/F3 | Engineered to be driven by TEL-JAK1 fusion | Cell Proliferation | 230 nM | Shows selectivity for JAK2-driven proliferation.[5] |
| TEL-JAK3 Ba/F3 | Engineered to be driven by TEL-JAK3 fusion | Cell Proliferation | 279 nM | Shows selectivity for JAK2-driven proliferation.[5] |
| TEL-Tyk2 Ba/F3 | Engineered to be driven by TEL-Tyk2 fusion | Cell Proliferation | 214 nM | Shows selectivity for JAK2-driven proliferation.[5] |
| SET-2 | Human megakaryoblastic, JAK2 V617F mutation | Cell Proliferation | 33 nM | Potently inhibits proliferation in cells with activating JAK2 mutation.[5][7] |
| SET-2 | Human megakaryoblastic, JAK2 V617F mutation | STAT3/5 Phosphorylation | - | Effectively reduces STAT3 and STAT5 phosphorylation levels.[5][7][13] |
| MT-1, MT-2 | HTLV-1-infected T-cells (Adult T-cell Leukemia) | p-Jak2, p-Stat3/5 levels | - | Downregulates phosphorylation of Jak2 and Stat3/5 at 0.1–1 µmol/L.[1] |
| Fresh AML Cells | Primary Acute Myeloid Leukemia cells | Clonogenic Growth | - | Induces apoptosis and inhibits clonogenic growth.[5] |
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic.
Caption: The JAK/STAT3 signaling pathway and the inhibitory action of this compound on JAK2.
Caption: Downstream consequences of JAK2 inhibition by this compound on cell survival pathways.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are representative protocols for assessing the activity of this compound.
Protocol 5.1: In Vitro JAK2 Kinase Assay (Biochemical)
This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant JAK2.
Objective: To determine the IC₅₀ of this compound against JAK2 kinase.
Materials:
-
Recombinant human JAK2 kinase (e.g., amino acids 808–1132)[5].
-
Kinase substrate peptide (e.g., Tyk2 peptide)[5].
-
Adenosine-5'-triphosphate (ATP).
-
This compound compound, serially diluted.
-
Kinase reaction buffer (e.g., 75 mM HEPES, pH 7.3)[5].
-
Detection system (e.g., Caliper LC3000 mobility shift assay, ADP-Glo™ Kinase Assay).
-
Microplates (e.g., 384-well).
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase reaction buffer. Prepare solutions of JAK2 kinase, substrate peptide, and ATP in kinase reaction buffer. The ATP concentration should be at or near its Kₘ for JAK2 (e.g., 15 µM)[5].
-
Reaction Setup: To each well of the microplate, add the following in order:
-
Kinase reaction buffer.
-
This compound solution at various concentrations (or DMSO for control).
-
Recombinant JAK2 kinase solution.
-
Substrate peptide solution (e.g., 100 nM)[5].
-
-
Initiate Reaction: Start the kinase reaction by adding the ATP solution to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Terminate and Detect: Stop the reaction according to the detection kit manufacturer's instructions. Measure the amount of phosphorylated substrate or ADP produced.
-
Data Analysis:
-
Normalize the data to controls (0% inhibition for DMSO-only, 100% inhibition for no enzyme).
-
Plot the percent inhibition versus the logarithm of this compound concentration.
-
Calculate the IC₅₀ value using a non-linear regression curve fit (sigmoidal dose-response).
-
Protocol 5.2: Cell-Based STAT3 Phosphorylation Assay (Western Blot)
This protocol measures the effect of this compound on STAT3 phosphorylation within a cellular context.
Objective: To determine the effect of this compound on the levels of phosphorylated STAT3 (p-STAT3) in a cancer cell line with constitutive JAK/STAT signaling (e.g., SET-2 or MT-1 cells)[1][7].
Materials:
-
Human cancer cell line (e.g., SET-2).
-
Complete cell culture medium.
-
This compound compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Rabbit anti-total-STAT3.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 1 µM) or DMSO (vehicle control) for a defined period (e.g., 1-3 hours)[1][2].
-
Cell Lysis: Aspirate the media, wash cells with cold PBS, and add ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody for total STAT3 to serve as a loading control.
-
Quantify band intensities and express p-STAT3 levels relative to total STAT3. Observe the dose-dependent decrease in p-STAT3 upon treatment with this compound.
-
Downstream Cellular Consequences of STAT3 Inhibition
The inhibition of STAT3 phosphorylation by this compound triggers significant anti-tumor cellular responses. STAT3 regulates the transcription of numerous genes critical for tumor cell survival and proliferation[4][14].
-
Induction of Apoptosis: A primary consequence of STAT3 inhibition is the induction of apoptosis, or programmed cell death[7][8]. STAT3 normally upregulates the expression of anti-apoptotic proteins such as Bcl-xL, Bcl-2, and Mcl-1[1][10]. By blocking STAT3 activation, this compound leads to the downregulation of these survival proteins, tipping the cellular balance towards apoptosis[1][7][8]. This effect has been observed in various cancer cell lines, including those from adult T-cell leukemia and acute myelogenous leukemia[1][5][8].
-
Growth Arrest: In addition to apoptosis, inhibition of the JAK2/STAT3 axis by this compound causes growth arrest[5][8]. This is linked to the role of STAT3 in promoting the expression of cell cycle regulators like Cyclin D1[4][12]. Treatment of HTLV-1-infected T-cells with this compound resulted in a prominent accumulation of cells in the sub-G1 phase of the cell cycle, a characteristic feature of apoptosis[1].
Conclusion
This compound serves as a powerful and selective inhibitor of JAK2 kinase. Its primary role in the context of STAT3 signaling is indirect but definitive: by inhibiting JAK2, it prevents the critical tyrosine phosphorylation of STAT3 required for its activation. This blockade of the JAK2/STAT3 signaling axis leads to potent anti-proliferative and pro-apoptotic effects in cancer cells dependent on this pathway. The detailed data and protocols presented herein underscore the utility of this compound as a research tool for elucidating JAK/STAT signaling and provide a foundation for the rational design of targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of the JAK2 inhibitor, this compound, on Pim/BAD/BCL-xL survival signaling in the human JAK2 V617F cell line SET-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel Jak2 inhibitor, induces growth arrest and apoptosis in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. STAT3 Inhibitors: Finding a Home in Lymphoma and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sapphire Bioscience [sapphirebioscience.com]
- 14. researchgate.net [researchgate.net]
The JAK2 Inhibitor AZ960: A Technical Guide to its Impact on Myeloproliferative Neoplasm Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic disorders characterized by the overproduction of one or more myeloid cell lineages. A key driver in many MPNs is the constitutive activation of the Janus kinase (JAK) signaling pathway, frequently due to a V617F mutation in JAK2. This has made JAK2 a prime therapeutic target. AZ960 is a potent and selective small molecule inhibitor of JAK2, which has been instrumental in elucidating the downstream consequences of JAK2 inhibition in MPN models. This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on signaling pathways, and detailed protocols for its evaluation in preclinical MPN models.
Data Presentation: Efficacy of this compound
The inhibitory activity of this compound has been quantified in various preclinical models. The following tables summarize the key quantitative data regarding its potency and cellular effects.
| Parameter | Value | Cell Line/System | Reference |
| Ki (JAK2) | 0.45 nM (0.00045 µM) | In vitro kinase assay | [1] |
| GI50 | 25 nM (0.025 µM) | TEL-JAK2 driven Ba/F3 cells | [1] |
| GI50 | 33 nM (0.033 µM) | SET-2 (human megakaryoblastic, heterozygous for JAK2 V617F) | [1] |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Fusion Protein/Mutation | Effect of this compound | Reference |
| TEL-JAK2 Ba/F3 | TEL-JAK2 | Inhibition of STAT5 phosphorylation and cell proliferation | [1] |
| SET-2 | JAK2 V617F | Decreased STAT3/5 phosphorylation, inhibition of cell proliferation, and induction of apoptosis | [1] |
Table 2: Cellular Effects of this compound in Myeloproliferative Neoplasm Model Cell Lines
Signaling Pathways Modulated by this compound
This compound exerts its effects by inhibiting the JAK-STAT signaling pathway and consequently impacting downstream survival pathways.
The JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in hematopoiesis and immunity. In MPNs, constitutive activation of JAK2 leads to persistent downstream signaling.
The Pim/BAD/BCL-xL Survival Pathway
Inhibition of JAK2 by this compound has been shown to induce apoptosis through the modulation of the Pim/BAD/BCL-xL signaling axis.[1] JAK2 inhibition leads to decreased expression of Pim-1 and Pim-2 kinases.[1] This reduction in Pim kinase activity results in decreased phosphorylation of the pro-apoptotic protein BAD at Ser112.[1] Unphosphorylated BAD is then free to sequester the anti-apoptotic protein BCL-xL, leading to the induction of mitochondrial-mediated apoptosis.[1] Furthermore, JAK2 inhibition directly downregulates the transcription of BCL-xL.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects in myeloproliferative neoplasm models.
Experimental Workflow Overview
The following diagram outlines a typical workflow for evaluating a JAK2 inhibitor like this compound.
Western Blot Analysis of JAK-STAT Signaling
This protocol is designed to assess the phosphorylation status of JAK2 and STAT5 in response to this compound treatment.
Materials:
-
MPN cell lines (e.g., SET-2)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JAK2 (Tyr1007/1008), anti-JAK2, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture MPN cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or DMSO for the desired time points.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an ECL detection system.
-
Use β-actin as a loading control to ensure equal protein loading.
-
Cell Proliferation Assay (MTT Assay)
This assay measures cell viability and proliferation to determine the GI50 of this compound.
Materials:
-
MPN cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Drug Treatment:
-
After allowing cells to adhere (for adherent cells) or stabilize, treat them with a serial dilution of this compound or DMSO.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control and plot a dose-response curve to determine the GI50 value.
-
In Vivo Xenograft Mouse Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse model of myeloproliferative neoplasm.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
MPN cell line (e.g., SET-2)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Subcutaneously inject a suspension of MPN cells (often mixed with Matrigel to enhance tumor formation) into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound or vehicle to the respective groups according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
-
Tumor Monitoring:
-
Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Tumor tissue can be further processed for histological or immunohistochemical analysis (e.g., staining for p-STAT5).
-
Conclusion
This compound serves as a powerful tool for investigating the pathobiology of myeloproliferative neoplasms and the therapeutic potential of JAK2 inhibition. Its well-characterized potency and mechanism of action provide a solid foundation for further research and drug development efforts targeting the JAK-STAT pathway in hematological malignancies. The data and protocols presented in this guide are intended to facilitate the design and execution of robust preclinical studies aimed at advancing our understanding and treatment of MPNs.
References
An In-depth Technical Guide to the In Vitro Pharmacodynamics of Osimertinib (AZD9291)
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed examination of the in vitro pharmacodynamics of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It covers its mechanism of action, inhibitory potency against various EGFR mutations, and impact on downstream signaling pathways.
Introduction
Osimertinib (AZD9291) is a potent, oral, irreversible, and mutant-selective EGFR inhibitor.[1][2] It was developed to target both the sensitizing mutations in EGFR (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4] A key feature of Osimertinib is its relative sparing of wild-type (WT) EGFR, which is associated with a reduction in dose-limiting toxicities like rash and diarrhea.[5]
Mechanism of Action
Osimertinib is a mono-anilino-pyrimidine compound that functions as an irreversible inhibitor of EGFR kinase activity.[6] It selectively and covalently binds to the cysteine-797 residue located in the ATP-binding site of the EGFR kinase domain.[3][6] This covalent bond formation leads to a prolonged and potent inhibition of EGFR signaling. A structural model illustrates that the pyrimidine core of Osimertinib forms two hydrogen bonds with the hinge region (Met-793), while the acrylamide group forms the covalent bond with Cys-797.[6]
Quantitative Analysis of In Vitro Potency
The in vitro potency of Osimertinib has been extensively evaluated across a panel of cell lines harboring various EGFR mutations as well as wild-type EGFR. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against sensitizing and T790M resistance mutations, with significantly lower activity against wild-type EGFR.
Table 1: IC50 Values of Osimertinib (AZD9291) in EGFR Phosphorylation Assays
| Cell Line | EGFR Mutation Status | Mean IC50 (nM) | Reference |
| PC-9 | Exon 19 deletion | 17 | [7] |
| H3255 | L858R | 54 | [6] |
| H1650 | Exon 19 deletion / PTEN loss | 13 | [6] |
| H1975 | L858R / T790M | 15 | [7] |
| PC-9VanR | Exon 19 deletion / T790M | 6 | [7] |
| LoVo | Wild-Type | 480 | [6] |
| A431 | Wild-Type | 1684 | [7] |
| NCI-H2073 | Wild-Type | 1865 | [6] |
Data represents geomean IC50 values from phospho-EGFR ELISA after 2 hours of compound treatment.
Table 2: Apparent IC50 Values of Osimertinib (AZD9291) from Recombinant Enzyme Assays
| EGFR Mutant Form | Apparent IC50 (nM) | Reference |
| L858R | 12 | [6][8] |
| L858R / T790M | 1 | [6][8] |
Note: For irreversible inhibitors, IC50 values are time-dependent.[6]
Impact on Downstream Signaling Pathways
Osimertinib effectively inhibits the phosphorylation of EGFR, which in turn blocks key downstream signaling pathways crucial for cell proliferation and survival.[6] Studies have shown that treatment with Osimertinib leads to a potent inhibition of AKT and ERK phosphorylation in EGFR mutant cell lines.[6][9] This disruption of signaling ultimately induces apoptosis (programmed cell death), evidenced by the cleavage of PARP and modulation of apoptosis-related proteins like Bim and Mcl-1.[9][10]
Caption: EGFR signaling pathway and inhibition by Osimertinib.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are summaries of key experimental protocols used to characterize the pharmacodynamics of Osimertinib.
EGFR Cellular Phosphorylation Assay (ELISA-based)
This assay quantifies the level of EGFR phosphorylation in cellular extracts to determine the inhibitory potency of a compound.
-
Cell Culture and Seeding: Tumor cell lines (e.g., PC-9, H1975) are seeded in 384-well plates (10,000 cells/well) and incubated overnight at 37°C with 5% CO2.[1]
-
Compound Treatment: Cells are treated with serially diluted concentrations of Osimertinib (or other TKIs) for a specified duration (e.g., 2 hours).[1][11]
-
Cell Lysis: The medium is aspirated, and a lysis buffer is added to each well to extract cellular proteins.[1]
-
ELISA Procedure:
-
A 384-well plate is coated with a capture antibody specific for total EGFR and blocked with 3% BSA.[1]
-
15µL of the cell lysate is transferred to the coated plate and incubated for 2 hours.[1]
-
The plate is washed, and a detection antibody specific for phosphorylated EGFR (p-EGFR) is added and incubated for 2 hours.[1]
-
After another wash, a fluorogenic peroxidase substrate (e.g., QuantaBlu) is added.[1]
-
A stop solution is added, and fluorescence is measured on a plate reader (Excitation: 352nm, Emission: 460nm).[1]
-
-
Data Analysis: The fluorescence data is used to generate dose-response curves, from which IC50 values are calculated.[1]
Cell Proliferation / Growth Inhibition Assay (e.g., MTT or SRB Assay)
This assay measures the effect of the compound on the proliferation and viability of cancer cell lines.
-
Cell Seeding: Cells are seeded in 96-well or 384-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Exposure: Cells are treated with a range of Osimertinib concentrations for a prolonged period (e.g., 72 hours).[8][12]
-
Viability Staining:
-
For MTT Assay: MTT reagent is added to the wells and incubated, allowing viable cells to convert it into formazan crystals. The crystals are then solubilized, and the absorbance is read.[12]
-
For Sulforhodamine B (SRB) Assay: Cells are fixed, and the SRB dye, which binds to total cellular protein, is added. After washing, the bound dye is solubilized, and absorbance is measured.[8]
-
-
Data Analysis: Absorbance readings are used to determine the percentage of cell growth inhibition relative to untreated controls, and IC50 values are calculated.
Caption: General workflow for in vitro cellular assays.
Conclusion
The in vitro pharmacodynamic profile of Osimertinib (AZD9291) demonstrates its high potency and selectivity for EGFR harboring sensitizing and T790M resistance mutations.[6][13] Through irreversible binding to Cys-797, it effectively shuts down EGFR phosphorylation and downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in mutant cancer cells.[6][9] These preclinical characteristics established a strong foundation for its successful clinical development and its role as a standard-of-care treatment for patients with EGFR-mutated non-small cell lung cancer.[13]
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. AZD9291 in epidermal growth factor receptor inhibitor—resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancements in Targeted Therapy: The Role of AZD9291 in Overcoming EGFR Resistance in Lung Adenocarcinoma [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming acquired resistance to AZD9291, a third generation EGFR inhibitor, through modulation of MEK/ERK-dependent Bim and Mcl-1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for AZ960 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ960 is a potent and highly selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3][4][5] The JAK/STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis.[6][7] Dysregulation of this pathway, particularly through mutations like JAK2 V617F, is implicated in various myeloproliferative neoplasms and cancers.[4][8] this compound serves as a valuable research tool for investigating the roles of JAK2 in normal and pathological cell signaling and for exploring its therapeutic potential. These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound exerts its effects by binding to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1][8] This blockade of the JAK/STAT pathway leads to the inhibition of cell proliferation, induction of growth arrest, and apoptosis in cell lines dependent on JAK2 signaling.[1][6][9] Specifically, in the human megakaryoblastic cell line SET-2, which harbors the JAK2 V617F mutation, this compound treatment has been shown to decrease the phosphorylation of STAT3 and STAT5, leading to mitochondrial-mediated apoptosis.[8][10] This is associated with the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1.[3][6][9]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Ki (nM) | Selectivity Notes |
| JAK2 | <3[1][2] | 0.45[1][3][11] | Highly potent and selective for JAK2. |
| JAK3 | 9[1][2] | - | Exhibits 3-fold selectivity for JAK2 over JAK3.[1] |
| TrkA | ~100[3][6] | - | Active against other kinases at higher concentrations. |
| Aurora-A | ~100[3][6] | - | Active against other kinases at higher concentrations. |
| FAK | ~100[3][6] | - | Active against other kinases at higher concentrations. |
Table 2: Cellular Activity of this compound in Various Cell Lines
| Cell Line | Cell Type | Key Mutation | GI50 (nM) | Downstream Effects |
| TEL-JAK2 Ba/F3 | Murine pro-B | Constitutively active TEL-JAK2 fusion | 25[1][8][10] | Inhibition of STAT5 phosphorylation.[1][8][10] |
| TEL-JAK1 Ba/F3 | Murine pro-B | Constitutively active TEL-JAK1 fusion | 230[1] | Demonstrates selectivity for JAK2-driven proliferation. |
| TEL-JAK3 Ba/F3 | Murine pro-B | Constitutively active TEL-JAK3 fusion | 279[1] | Demonstrates selectivity for JAK2-driven proliferation. |
| TEL-Tyk2 Ba/F3 | Murine pro-B | Constitutively active TEL-Tyk2 fusion | 214[1] | Demonstrates selectivity for JAK2-driven proliferation. |
| SET-2 | Human megakaryoblastic | JAK2 V617F[8] | 33[1] | Inhibition of STAT3/5 phosphorylation, induction of apoptosis.[1][8] |
| MT-1 | Human T-cell leukemia | HTLV-1 infected | ~300-700 | Downregulation of p-Jak2 and p-Stat3/5, induction of growth arrest and apoptosis.[6] |
| MT-2 | Human T-cell leukemia | HTLV-1 infected | ~300-700 | Downregulation of p-Jak2 and p-Stat3/5, induction of growth arrest and apoptosis.[6] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using AlamarBlue
This protocol is designed to determine the half-maximal growth inhibition (GI50) of this compound in a chosen cell line.
Materials:
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Complete cell culture medium appropriate for the cell line
-
96-well clear-bottom black plates
-
AlamarBlue reagent
-
Microplate reader capable of fluorescence measurement
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-20,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.[1]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.[1]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common concentration range to test is 0.003 µM to 30 µM.[1]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[1]
-
-
AlamarBlue Assay:
-
Data Analysis:
-
Normalize the fluorescence readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log concentration of this compound.
-
Calculate the GI50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).
-
Protocol 2: Western Blot Analysis of STAT Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of STAT proteins.
Materials:
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-phospho-STAT5, anti-STAT3, anti-STAT5, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1 µM, 0.3 µM, 1 µM) for a specified time (e.g., 1-3 hours).[6]
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control like GAPDH to ensure equal protein loading.
-
Mandatory Visualization
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | JAK2 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 8. Effects of the JAK2 inhibitor, this compound, on Pim/BAD/BCL-xL survival signaling in the human JAK2 V617F cell line SET-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a novel Jak2 inhibitor, induces growth arrest and apoptosis in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Probe AZ-960 | Chemical Probes Portal [chemicalprobes.org]
Optimal Concentration of AZ960 for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ960 is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3] The JAK/STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, and its dysregulation is implicated in numerous myeloproliferative neoplasms and cancers. The V617F mutation in JAK2 is a common driver in these disorders, leading to constitutive activation of the kinase. This compound effectively inhibits both wild-type and mutant JAK2, making it a valuable tool for studying JAK2-dependent signaling and a potential therapeutic agent.[3][4] These application notes provide detailed protocols for determining the optimal concentration of this compound in various in vitro assays.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the JAK2 kinase domain.[1][2] By binding to the ATP-binding site, this compound prevents the phosphorylation of JAK2 itself (autophosphorylation) and downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1][4] This blockade of the JAK/STAT pathway leads to the inhibition of gene expression programs that promote cell proliferation and survival, ultimately inducing growth arrest and apoptosis in JAK2-dependent cells.[1][2][4]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data for this compound in various in vitro assays, providing a reference for determining appropriate concentration ranges for your experiments.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Assay System | Reference |
| Ki (JAK2) | 0.45 nM | Recombinant JAK2 Enzyme Assay | [1][5] |
| IC50 (JAK2) | < 3 nM | Recombinant JAK2 Enzyme Assay | [1][5] |
| IC50 (STAT5 Phosphorylation) | 15 nM | TEL-JAK2 driven Ba/F3 cells | [1] |
Table 2: Growth Inhibition (GI50) of this compound in Various Cell Lines
| Cell Line | Description | GI50 | Reference |
| TEL-JAK2 Ba/F3 | Murine pro-B cells driven by TEL-JAK2 fusion | 25 nM | [1][4] |
| SET-2 | Human megakaryoblastic cell line (JAK2 V617F) | 33 nM | [1][4][5] |
| TEL-JAK1 Ba/F3 | Murine pro-B cells driven by TEL-JAK1 fusion | 230 nM | [1] |
| TEL-JAK3 Ba/F3 | Murine pro-B cells driven by TEL-JAK3 fusion | 279 nM | [1] |
| TEL-Tyk2 Ba/F3 | Murine pro-B cells driven by TEL-Tyk2 fusion | 214 nM | [1] |
| MT-1, MT-2 | HTLV-1–infected T-cell lines | Effective at 0.1–1 µM | [2] |
Experimental Protocols
In Vitro Kinase Assay
This protocol is designed to determine the direct inhibitory effect of this compound on JAK2 kinase activity.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase buffer (e.g., 75 mM HEPES, pH 7.3)
-
Peptide substrate (e.g., FL-Ahx-IPTSPITTTYFFFKKK-COOH)
-
ATP
-
This compound (dissolved in DMSO)
-
Microplate reader suitable for the detection method (e.g., Caliper LC3000 system)
Procedure:
-
Prepare a reaction mixture containing the recombinant JAK2 kinase and the peptide substrate in kinase buffer.
-
Prepare serial dilutions of this compound in DMSO. A suggested starting range is from 0.003 µM to 30 µM.[1]
-
Add the diluted this compound or DMSO (vehicle control) to the reaction mixture in a 96-well or 384-well plate.
-
Initiate the kinase reaction by adding a fixed concentration of ATP (e.g., 15 µM).[1]
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Cell Proliferation Assay (AlamarBlue Method)
This protocol measures the effect of this compound on the proliferation of JAK2-dependent cell lines.
Materials:
-
JAK2-dependent cell line (e.g., SET-2, TEL-JAK2 Ba/F3)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
AlamarBlue reagent
-
96-well cell culture plates
-
Microplate reader (fluorometric or colorimetric)
Procedure:
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 20,000 cells/well for SET-2, 2,000 cells/well for TEL-JAK2 Ba/F3).[1]
-
Allow the cells to attach and resume growth for 24 hours.[1]
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 1 nM to 10 µM.
-
Add the diluted this compound or medium with DMSO (vehicle control) to the wells.
-
Incubate the plates for 48 to 72 hours, depending on the cell line's doubling time.[1]
-
Add AlamarBlue reagent to each well according to the manufacturer's instructions.
-
Incubate for a further 2-4 hours.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the percentage of proliferation inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the GI50 value.
Western Blotting for Phospho-STAT Analysis
This protocol assesses the inhibitory effect of this compound on the JAK2 signaling pathway by measuring the phosphorylation of downstream STAT proteins.
Materials:
-
JAK2-dependent cell line
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-JAK2, total JAK2, phospho-STAT3/5, and total STAT3/5
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in a suitable culture dish and allow them to grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 0.3 µM, 1 µM) or DMSO for a specified time (e.g., 2-24 hours).[2][4]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the vehicle control.
Mandatory Visualizations
References
Application Notes and Protocols: Preparation of AZ960 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the dissolution and preparation of stock solutions for AZ960, a potent and specific ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3] Proper preparation and storage of stock solutions are critical for ensuring the compound's stability and obtaining reproducible results in both in vitro and in vivo studies. This document includes solubility data, step-by-step protocols for preparing high-concentration stock solutions in Dimethyl Sulfoxide (DMSO), and guidelines for further dilution into aqueous media for experimental use.
Introduction
This compound is a small molecule inhibitor targeting the JAK2 kinase with high potency, exhibiting a Ki (inhibition constant) of 0.45 nM.[2][3][4] The JAK/STAT signaling pathway is crucial for cytokine and growth factor receptor signaling, and its dysregulation, particularly through mutations like JAK2 V617F, is implicated in various myeloproliferative diseases and cancers.[5] this compound inhibits the phosphorylation of downstream STAT3/5 proteins, thereby inducing growth arrest and apoptosis in cancer cells.[1][5] Accurate preparation of this compound solutions is the first step toward leveraging its therapeutic and research potential.
This compound Properties
A summary of the key chemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 905586-69-8[1] |
| Molecular Formula | C₁₈H₁₆F₂N₆[1][5] |
| Molecular Weight | 354.4 g/mol [5] |
| Appearance | Crystalline solid[5] |
Solubility Data
The solubility of this compound in various common laboratory solvents is crucial for selecting the appropriate vehicle for stock solution preparation. It is highly soluble in DMSO, moderately soluble in ethanol, and poorly soluble in aqueous solutions. Sonication is often recommended to facilitate dissolution.[1]
| Solvent | Maximum Solubility |
| DMSO | 55 mg/mL (approx. 155.2 mM)[1] |
| Ethanol | 3 mg/mL (approx. 8.5 mM)[1] |
| DMF | 10 mg/mL[5] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL[5] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (approx. 5.6 mM)[1] |
Experimental Protocols
Protocol for Preparing a 10 mM DMSO Stock Solution (In Vitro Use)
This protocol describes the preparation of a high-concentration stock solution in DMSO, suitable for most cell-based assays.
Materials:
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated precision balance and weigh paper/boat
Procedure:
-
Vial Preparation: Before opening, briefly centrifuge the vial containing the this compound powder to ensure all the compound is collected at the bottom, as it may adhere to the cap or walls during shipping.[1][6]
-
Weighing: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.54 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder. Using the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
Sonication (Recommended): If the solution is not completely clear, sonicate the vial for 5-10 minutes in a water bath sonicator to ensure complete dissolution.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2][7] Store aliquots as recommended in Section 5.
Caption: Workflow for this compound stock solution preparation.
Protocol for Diluting Stock Solution for Cell-Based Assays
For cell culture experiments, the DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[7]
Procedure:
-
Pre-warm Media: Warm the cell culture medium to 37°C before use to help prevent precipitation of the compound upon dilution.[1]
-
Serial Dilution: It is recommended to perform a stepwise or serial dilution. For example, to achieve a final concentration of 1 µM in 2 mL of media:
-
Dilute the 10 mM DMSO stock solution 1:10 in DMSO to make a 1 mM intermediate solution.
-
Add 2 µL of the 1 mM solution to 2 mL of pre-warmed cell culture medium.[1]
-
-
Mix Gently: Mix the final solution by gentle inversion or swirling before adding to the cells.
Storage and Stability
Proper storage is essential to maintain the chemical integrity and activity of this compound.
| Form | Storage Temperature | Shelf Life | Notes |
| Solid Powder | -20°C | ≥ 4 years[5] | Store in a dry, dark place.[8] |
| Stock Solution in DMSO | -20°C | Up to 1 year[2] | Avoid repeated freeze-thaw cycles.[7] |
| -80°C | Up to 2 years[2] | Recommended for long-term storage. |
This compound Signaling Pathway
This compound exerts its effect by inhibiting the JAK2 kinase, which is a critical component of the JAK/STAT signaling pathway. This pathway is activated by various cytokines and growth factors, leading to the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, which then translocate to the nucleus to regulate gene expression involved in cell proliferation, survival, and differentiation.
Caption: this compound inhibits the JAK2/STAT signaling pathway.
References
- 1. This compound | Parasite | Apoptosis | Virus Protease | JAK | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. mybiosource.com [mybiosource.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. xmobio.com [xmobio.com]
AZ960: Inducing Apoptosis in Leukemia Cells - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ960 is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway often dysregulated in hematological malignancies.[1][2] This document provides detailed application notes and protocols for utilizing this compound to induce apoptosis in leukemia cells, based on preclinical research. It summarizes the mechanism of action, provides quantitative data on its efficacy, and outlines detailed experimental protocols for in vitro studies.
Introduction
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling that regulate cell proliferation, survival, and differentiation.[3] Constitutive activation of the JAK/STAT pathway is a hallmark of various leukemias, including Adult T-cell Leukemia/Lymphoma (ATL) and Acute Myeloid Leukemia (AML), making it a prime target for therapeutic intervention.[4][5] this compound has emerged as a powerful tool for investigating the role of JAK2 in leukemia cell survival and for evaluating its potential as a therapeutic agent.
Mechanism of Action
This compound is a potent and specific inhibitor of the JAK2 kinase with a Ki of 0.45 nM.[6] It functions as an ATP-competitive inhibitor, effectively blocking the phosphorylation of downstream targets.[2] In leukemia cells with a constitutively active JAK2/STAT5 pathway, this compound treatment leads to a reduction in the phosphorylation of JAK2 and its downstream effectors, STAT3 and STAT5.[4][7] This inhibition of JAK/STAT signaling results in the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1, leading to growth arrest and the induction of apoptosis.[3][4] Interestingly, in some ATL cell lines, this compound has been observed to increase the levels of the anti-apoptotic protein Bcl-xL, suggesting that combination therapies targeting both JAK2 and Bcl-xL could be a more effective treatment strategy.[4]
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | Parameter | Value | Cell Lines | Reference |
| JAK2 | Kᵢ | 0.45 nM | - | [6] |
| JAK2 | IC₅₀ | <3 nM | - | [2] |
| JAK3 | IC₅₀ | 9 nM | - | [2] |
| TrkA | IC₅₀ | ~0.1 µM | - | [3] |
| Aurora-A | IC₅₀ | ~0.1 µM | - | [3] |
| FAK | IC₅₀ | ~0.1 µM | - | [3] |
| TbERK8 | Kᵢ | 1.25 µM | - | [6] |
| TbERK8 | IC₅₀ | 120 nM | - | [6] |
Table 2: Growth Inhibition (GI₅₀) of this compound in Various Cell Lines
| Cell Line | Description | GI₅₀ | Reference |
| TEL-JAK2 | Engineered cell line | 25 nM | [2] |
| TEL-JAK1 | Engineered cell line | 230 nM | [2] |
| TEL-JAK3 | Engineered cell line | 279 nM | [2] |
| TEL-Tyk2 | Engineered cell line | 214 nM | [2] |
| SET-2 | Human JAK2 V617F cell line | 33 nM | [2] |
Signaling Pathway Visualization
Caption: this compound inhibits JAK2 autophosphorylation, blocking the downstream STAT signaling pathway and promoting apoptosis.
Experimental Protocols
Cell Culture
Leukemia cell lines such as MT-1, MT-2 (HTLV-1-infected T-cells), and MOLT-4 (acute T-lymphoblastic leukemia) can be cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 10 U/mL penicillin, and 10 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.[8]
Preparation of this compound
This compound should be dissolved in 100% DMSO to create a stock solution of 10⁻² mol/L.[3] Further dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations for treatment.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seed cells in a 96-well plate at a density of 5 x 10⁵ cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0.03–1 µmol/L) for 48 hours.[9]
-
Add MTT solution to each well and incubate for 30 minutes.[9]
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[9]
Apoptosis Analysis by Flow Cytometry
This method quantifies the percentage of apoptotic cells using Annexin V and a viability dye (e.g., Propidium Iodide or TO-PRO-3).
-
Plate cells at a density of 1 x 10⁵ cells/mL in 12-well plates and treat with this compound (e.g., 0.3 or 1 µmol/L) for 48 hours.[7]
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and a viability dye according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.[7] Early apoptotic cells will be Annexin V positive and viability dye negative, while late apoptotic/necrotic cells will be positive for both.[10]
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution.
-
Culture cells with this compound (e.g., 0.3 or 1 µmol/L) for 48 hours.[9]
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells with PBS and resuspend in a solution containing propidium iodide and RNase A.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in sub-G1, G1, S, and G2/M phases.[7][9] An increase in the sub-G1 population is indicative of apoptosis.[3]
Western Blot Analysis
This technique is used to detect changes in protein expression and phosphorylation status.
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3, p-STAT5, STAT5, Bcl-2, Mcl-1, Bcl-xL, PARP, GAPDH) overnight at 4°C.[9]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[9]
Experimental Workflow Visualization
Caption: A typical experimental workflow for evaluating the effects of this compound on leukemia cells.
Conclusion
This compound is a valuable research tool for studying the JAK/STAT signaling pathway in leukemia. The protocols and data presented here provide a framework for investigating its anti-leukemic properties and for exploring its potential in the development of novel cancer therapeutics. The observation that this compound can upregulate Bcl-xL in certain contexts highlights the importance of understanding the complex cellular responses to targeted inhibitors and suggests that combination therapies may be a more robust strategy for treating certain types of leukemia.[4]
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a novel Jak2 inhibitor, induces growth arrest and apoptosis in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD+ Acute Myeloid Leukemia [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Cell Viability Following AZ960 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZ960 is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway.[1][2][3] This pathway is integral to cellular processes such as proliferation, differentiation, and apoptosis.[4][5][6][7] Dysregulation of the JAK-STAT pathway is implicated in various malignancies and autoimmune diseases.[7][8] this compound has been shown to induce growth arrest and apoptosis in several cancer cell lines, making it a compound of interest for therapeutic development.[1][9][10][11] This document provides a detailed protocol for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Mechanism of Action of this compound
This compound specifically inhibits the kinase activity of JAK2 with a high affinity, showing a Ki (inhibition constant) of 0.45 nM.[1][2] By blocking JAK2, this compound prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[12] This disruption of the JAK-STAT signaling cascade leads to the downregulation of anti-apoptotic proteins like Bcl-xL, ultimately resulting in cell cycle arrest and apoptosis.[9][12]
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is designed to determine the half-maximal growth inhibitory concentration (GI50) of this compound in a selected cell line. The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.
Materials
-
This compound (prepare a stock solution in DMSO)
-
Target cell line (e.g., SET-2, MT-1)[1]
-
Complete cell culture medium
-
Serum-free cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[13]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[15]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[13][15]
-
CO2 incubator (37°C, 5% CO2)
Procedure
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. A suggested starting range is 0.01 µM to 10 µM.[1]
-
Include a vehicle control (DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for 48 to 72 hours, depending on the cell line's doubling time.[1]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.[15] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
Data Presentation
The results of the cell viability assay can be summarized in the following table. Cell viability is calculated as a percentage relative to the untreated control cells.
| This compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Untreated Control) | [Insert Value] | 100% |
| 0 (Vehicle Control) | [Insert Value] | [Calculate %] |
| 0.01 | [Insert Value] | [Calculate %] |
| 0.1 | [Insert Value] | [Calculate %] |
| 1 | [Insert Value] | [Calculate %] |
| 10 | [Insert Value] | [Calculate %] |
The GI50 value can be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
JAK-STAT Signaling Pathway Inhibition by this compound
Caption: Inhibition of the JAK-STAT signaling pathway by this compound.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for the MTT cell viability assay with this compound treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. cusabio.com [cusabio.com]
- 8. Frontiers | Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound, a novel Jak2 inhibitor, induces growth arrest and apoptosis in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapy Detail [ckb.genomenon.com:443]
- 12. Effects of the JAK2 inhibitor, this compound, on Pim/BAD/BCL-xL survival signaling in the human JAK2 V617F cell line SET-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of AZ960 in High-Throughput Screening: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of AZ960, a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2), in high-throughput screening (HTS) applications. This compound is a valuable tool for investigating the JAK/STAT signaling pathway and for identifying novel modulators of this pathway in drug discovery efforts.[1][2][3][4]
Introduction to this compound
This compound is a small molecule inhibitor that primarily targets the JAK2 kinase, a critical component of the JAK/STAT signaling pathway.[1][4] This pathway is integral to mediating cellular responses to a variety of cytokines and growth factors, and its dysregulation is implicated in numerous diseases, including myeloproliferative neoplasms and various cancers.[3][4] this compound exerts its effects by competing with ATP for the kinase's binding site, thereby inhibiting its phosphorylation activity and downstream signaling events.[1][2] Its ability to induce growth arrest and apoptosis in cancer cells makes it a significant compound for both basic research and therapeutic development.[1][3][5]
Data Presentation
Biochemical Potency and Selectivity
The following table summarizes the in vitro biochemical activity of this compound against various kinases.
| Target Kinase | Parameter | Value (nM) | Notes |
| JAK2 | Kᵢ | 0.45 | Potent inhibition.[1][4][6] |
| JAK2 | IC₅₀ | <3 | Strong inhibition at ATP Kₘ.[1][2] |
| JAK3 | IC₅₀ | 9 | Demonstrates 3-fold selectivity for JAK2 over JAK3.[1][2] |
| TrkA | IC₅₀ | ~100 | Activity observed at higher concentrations.[1][5] |
| Aurora-A | IC₅₀ | ~100 | Activity observed at higher concentrations.[5][6] |
| ARK5 | IC₅₀ | Not specified | Inhibited by less than 50% at 0.1 µM.[1] |
A kinase panel screening of this compound against 83 different kinases at a concentration of 0.1 µM revealed that it inhibited 11 kinases by more than 50%.[2][7]
Cellular Activity
The following table summarizes the cellular activity of this compound in various cell lines.
| Cell Line | Assay | Parameter | Value (nM) |
| TEL-JAK2 Ba/F3 | STAT5 Phosphorylation | IC₅₀ | 15 |
| TEL-JAK2 Ba/F3 | Cell Proliferation | GI₅₀ | 25 |
| TEL-JAK1 Ba/F3 | Cell Proliferation | GI₅₀ | 230 |
| TEL-JAK3 Ba/F3 | Cell Proliferation | GI₅₀ | 279 |
| TEL-Tyk2 Ba/F3 | Cell Proliferation | GI₅₀ | 214 |
| SET-2 | Cell Proliferation | GI₅₀ | 33 |
| MT-1 (HTLV-1 infected T-cell) | Cell Proliferation | Not specified | Induces growth arrest and apoptosis.[5] |
| MT-2 (HTLV-1 infected T-cell) | Cell Proliferation | Not specified | Induces growth arrest and apoptosis.[5] |
This compound demonstrates 15-30-fold selectivity for TEL-JAK2-driven STAT5 phosphorylation compared to cell lines driven by other JAK family members.[1][2]
Signaling Pathway and Experimental Workflows
JAK/STAT Signaling Pathway Inhibition by this compound
This compound inhibits the phosphorylation of JAK2, which in turn prevents the phosphorylation and activation of downstream STAT (Signal Transducer and Activator of Transcription) proteins, primarily STAT3 and STAT5.[1][4] This blockade leads to the downregulation of target genes involved in cell survival and proliferation, such as BCL-xL, Pim1, and Pim2, ultimately inducing apoptosis.[2][4]
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
High-Throughput Screening Workflow for JAK2 Inhibitors
A typical HTS workflow to identify novel JAK2 inhibitors would involve a primary biochemical screen followed by secondary cell-based assays for confirmation and characterization of hits.
Caption: High-throughput screening workflow for identifying JAK2 inhibitors.
Experimental Protocols
Biochemical JAK2 Kinase Assay (Mobility Shift Assay)
This protocol is suitable for high-throughput screening to measure the direct inhibitory effect of compounds on JAK2 kinase activity.
Materials:
-
Recombinant JAK2 kinase (amino acids 808-1132)
-
Fluorescently labeled peptide substrate (e.g., FL-Ahx-IPTSPITTTYFFFKKK-COOH)
-
ATP
-
This compound (as a positive control)
-
Assay Buffer: 75 mM HEPES, pH 7.3
-
Test compounds dissolved in DMSO
-
Caliper LC3000 or similar microfluidics-based kinase assay platform
-
Microplates (e.g., 384-well)
Procedure:
-
Prepare a reaction mixture containing the peptide substrate (100 nM) and ATP (15 µM) in the assay buffer.[1]
-
Dispense the reaction mixture into the wells of a microplate.
-
Add test compounds or this compound at various concentrations (e.g., from 0.003 µM to 30 µM) to the wells.[1] Include DMSO-only wells as a negative control.
-
Initiate the kinase reaction by adding the recombinant JAK2 enzyme to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction according to the instrument manufacturer's instructions.
-
Analyze the plate on the Caliper LC3000 system. The instrument measures the ratio of phosphorylated to unphosphorylated substrate based on their different electrophoretic mobilities.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
For active compounds, determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.
Cell-Based STAT5 Phosphorylation Assay
This assay measures the ability of a compound to inhibit JAK2 activity within a cellular context.
Materials:
-
TEL-JAK2 Ba/F3 or SET-2 cells
-
Cell culture medium (e.g., RPMI-1640 with appropriate supplements)
-
This compound (as a positive control)
-
Test compounds dissolved in DMSO
-
Lysis buffer
-
Antibodies: Anti-phospho-STAT5 (pY694) and Anti-total-STAT5
-
Detection system (e.g., Western blot, ELISA, or a homogeneous assay format like HTRF or AlphaLISA)
-
96-well or 384-well cell culture plates
Procedure:
-
Seed the cells into the wells of a microplate at a predetermined density (e.g., 5,000 cells/well for TEL-JAK Ba/F3 cells) and allow them to attach or stabilize overnight.[1]
-
Treat the cells with various concentrations of test compounds or this compound for a specified duration (e.g., 1-2 hours).
-
Lyse the cells to release the intracellular proteins.
-
Detect the levels of phosphorylated STAT5 and total STAT5 using a suitable immunoassay format.
-
Normalize the phospho-STAT5 signal to the total STAT5 signal for each well.
-
Calculate the percent inhibition of STAT5 phosphorylation for each compound concentration relative to the DMSO-treated control.
-
Determine the IC₅₀ values for active compounds.
Cell Proliferation Assay (AlamarBlue)
This assay assesses the effect of compounds on the proliferation of JAK2-dependent cell lines.
Materials:
-
SET-2 or TEL-JAK2 Ba/F3 cells
-
Cell culture medium
-
This compound (as a positive control)
-
Test compounds dissolved in DMSO
-
AlamarBlue reagent
-
96-well cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density (e.g., 20,000 cells/well for SET-2, 2,000 cells/well for TEL-JAK2 Ba/F3).[1]
-
Allow the cells to grow for 24 hours.[1]
-
Add various concentrations of test compounds or this compound to the wells.
-
Incubate the plates for an appropriate period (e.g., 48 hours for TEL-JAK Ba/F3 cells, 72 hours for SET-2 cells).[1]
-
Add AlamarBlue reagent (10 µL/well) to each well and incubate for 2-4 hours at 37°C.[1]
-
Measure the fluorescence at an excitation wavelength of ~545 nm and an emission wavelength of ~600 nm.[1]
-
Normalize the data to the percent of the DMSO-treated control.
-
Calculate the GI₅₀ (the concentration that causes 50% growth inhibition) values by fitting the data to a dose-response curve.[1]
Conclusion
This compound serves as a powerful tool for high-throughput screening campaigns aimed at discovering and characterizing novel inhibitors of the JAK2 signaling pathway. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this compound as a reference compound and to develop robust screening assays. The detailed methodologies for biochemical and cell-based assays can be adapted for HTS formats to facilitate the identification of new chemical entities with therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Probe AZ-960 | Chemical Probes Portal [chemicalprobes.org]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. Effects of the JAK2 inhibitor, this compound, on Pim/BAD/BCL-xL survival signaling in the human JAK2 V617F cell line SET-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Colony Formation Assay Using AZ960
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ960 is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase crucial for signal transduction from cytokine and growth factor receptors.[1][2] Dysregulation of the JAK2 signaling pathway is implicated in various myeloproliferative neoplasms and other cancers. This compound effectively induces growth arrest and apoptosis in cancer cells by inhibiting the JAK2/STAT pathway and downstream signaling molecules.[1][2] The colony formation assay, or clonogenic assay, is a pivotal in vitro method to assess the long-term effects of cytotoxic agents like this compound on the reproductive integrity of cancer cells. This document provides detailed application notes and protocols for utilizing this compound in a colony formation assay.
Mechanism of Action of this compound
This compound is a powerful and specific inhibitor of the JAK2 kinase with a Ki (inhibition constant) of 0.45 nM.[1] It demonstrates selectivity for JAK2 over other JAK family members.[1] The primary mechanism of action involves the inhibition of JAK2, which in turn blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[2] This disruption of the JAK2/STAT signaling cascade leads to the downregulation of anti-apoptotic proteins such as Bcl-xL and the induction of apoptosis.[1][2] Furthermore, this compound has been shown to decrease the expression of Pim-1 kinase, a downstream effector of JAK2, which contributes to the inhibition of BAD phosphorylation and ultimately promotes apoptosis.[2]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/Target | Reference |
| Ki (JAK2) | 0.45 nM | Recombinant JAK2 | [1] |
| GI50 (Cell Proliferation) | 25 nM | TEL-JAK2 driven Ba/F3 cells | [2] |
| GI50 (Cell Proliferation) | 33 nM | SET-2 (human megakaryoblastic cell line) | [2] |
Table 2: Representative Data for a JAK2 Inhibitor in Colony Formation Assay
| Cell Line | Treatment | IC50 (µM) from Colony Formation Assay | Reference |
| MDA-MB-231 | Fedratinib | 2.72 ± 0.46 | [3] |
| HS578T | Fedratinib | 1.26 ± 0.27 | [3] |
Experimental Protocols
Protocol 1: Colony Formation Assay with this compound
This protocol outlines the steps for assessing the effect of this compound on the clonogenic survival of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., SET-2, or other cells with activated JAK2 signaling)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM and stored at -20°C)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Sterile water
Procedure:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a viable cell count (e.g., using a hemocytometer and trypan blue).
-
-
Seeding:
-
Based on the cell line's plating efficiency (determined empirically beforehand), seed a low density of cells (e.g., 200-1000 cells/well) into 6-well plates containing 2 ml of complete medium per well.
-
Ensure even distribution of cells by gently rocking the plates.
-
Incubate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for the desired treatment duration (e.g., 24 to 72 hours).
-
-
Colony Formation:
-
After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh complete medium to each well.
-
Incubate the plates for 10-14 days, or until visible colonies (defined as a cluster of at least 50 cells) are formed in the control wells.
-
Change the medium every 2-3 days to ensure nutrient availability.
-
-
Staining and Quantification:
-
Carefully remove the medium from the wells.
-
Gently wash the wells with PBS.
-
Fix the colonies by adding 1 ml of methanol to each well for 10-15 minutes.
-
Remove the methanol and add 1 ml of 0.5% crystal violet solution to each well.
-
Incubate at room temperature for 10-20 minutes.
-
Remove the crystal violet solution and wash the wells with water until the background is clear.
-
Allow the plates to air dry.
-
Count the number of colonies in each well. Colonies can be counted manually or using an automated colony counter or imaging software.
-
Data Analysis:
-
Plating Efficiency (PE):
-
PE = (Number of colonies formed in control / Number of cells seeded in control) x 100%
-
-
Surviving Fraction (SF):
-
SF = (Number of colonies formed after treatment / (Number of cells seeded x PE))
-
-
Dose-Response Curve:
-
Plot the surviving fraction as a function of this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits colony formation by 50%.
-
Mandatory Visualizations
References
- 1. This compound, a novel Jak2 inhibitor, induces growth arrest and apoptosis in adult T-cell leukemia cells [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JAK2 Inhibition Augments the Anti-Proliferation Effects by AKT and MEK Inhibition in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AZ960 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with AZ960. The following information is designed to help you troubleshoot common issues and prepare stable this compound solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making an this compound stock solution?
A1: The highly recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] this compound is highly soluble in DMSO.[2][3] It is advisable to use a fresh, anhydrous grade of DMSO, as moisture can affect the stability and solubility of the compound.[3]
Q2: My this compound powder is difficult to dissolve. What can I do?
A2: If you are experiencing difficulty dissolving this compound powder, even in DMSO, the following techniques can be applied:
-
Sonication: This is a recommended method to aid dissolution.[2]
-
Heating: Gently warming the solution in a water bath (e.g., to 37°C) can help increase solubility.[1]
-
Vortexing: Vigorous mixing can also facilitate the dissolution process.[1]
Q3: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer (e.g., PBS, cell culture medium). Why is this happening and what can I do?
A3: This is a common issue for hydrophobic compounds. DMSO is a potent organic solvent, but when a concentrated DMSO stock is diluted into an aqueous medium, the significant change in solvent properties can cause the compound to precipitate if its solubility limit in the aqueous solution is exceeded.
To prevent precipitation, consider the following:
-
Stepwise Dilution: Instead of diluting your DMSO stock directly into the final aqueous volume, first, make intermediate dilutions in DMSO to lower the concentration. Then, add this diluted DMSO solution to your aqueous buffer.
-
Slow Addition with Mixing: Add the DMSO stock solution slowly to the aqueous buffer while vortexing or stirring. This promotes rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.
-
Pre-warming: Pre-warming the aqueous medium to 37°C before adding the DMSO stock can sometimes improve solubility.[2]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell-based assays is kept low, typically below 0.5%, as higher concentrations can be toxic to cells. It is always recommended to include a vehicle control (DMSO alone) in your experiments.
Q4: How should I store my this compound solutions?
A4: For long-term storage, it is recommended to store this compound as a powder at -20°C, where it can be stable for up to three years.[3] Once dissolved in a solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for shorter periods (e.g., up to 1 month).[3][4] Always refer to the manufacturer's specific recommendations.
Solubility Data
The solubility of this compound in various solvents is summarized in the table below. Please note that these values can have slight batch-to-batch variations.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
| DMSO | 55 - 71 | 155.21 - 200.36 | Sonication is recommended. Use fresh DMSO as moisture can reduce solubility.[2][3] |
| Ethanol | 3 | 8.47 | Sonication is recommended.[2][3] |
| Water | < 1 | Insoluble or slightly soluble | [2][3] |
| DMF | 10 | 28.22 | |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 | 0.71 |
In Vivo Formulations
For animal studies, specific formulations are required to ensure the solubility and bioavailability of this compound. Below are some examples of commonly used formulations. The components should be added sequentially, ensuring each is fully dissolved before adding the next.
| Formulation | Concentration (mg/mL) | Concentration (mM) |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 - 2.5 | 5.64 - 7.05 |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 | ≥ 7.05 |
| 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH2O | 3.55 | 10.02 |
Experimental Protocols
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 354.36 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial for a few minutes. Gentle warming to 37°C can also be applied.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and store at -80°C.
Protocol for Preparing a Working Solution for Cell Culture
-
Thawing: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (if necessary): Prepare an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock to 1 mM with DMSO.
-
Final Dilution: Pre-warm the cell culture medium to 37°C. While gently vortexing the medium, add the required volume of the this compound stock or intermediate dilution to achieve the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Immediate Use: Use the freshly prepared working solution immediately.
Visual Guides
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Effects of the JAK2 inhibitor, this compound, on Pim/BAD/BCL-xL survival signaling in the human JAK2 V617F cell line SET-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
AZ960 Technical Support Center: Troubleshooting & FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with AZ960, a potent and selective JAK2 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values for this compound in our cell proliferation assays. What are the potential causes?
A1: Inconsistent IC50 values for this compound can stem from several factors:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. For instance, cell lines driven by TEL-JAK2 are significantly more sensitive than those driven by other TEL-JAK family members. Ensure you are using the appropriate cell line for your experimental goals.
-
Compound Solubility and Stability: this compound is insoluble in water and has limited solubility in ethanol. It is typically dissolved in DMSO to create a stock solution.[1] Improperly dissolved compound or the use of old stock solutions where the compound may have precipitated can lead to inaccurate concentrations in your assays. It is recommended to use freshly prepared working solutions.
-
Assay Duration: The incubation time for cell proliferation assays can influence the GI50 value. Published protocols for this compound often specify incubation times of 48 hours for TEL-JAK Ba/F3 cells and 72 hours for SET-2 cells.[1]
-
Cell Seeding Density: The initial number of cells plated can affect the final assay readout. It is crucial to maintain consistent seeding densities across experiments. For example, a recommended seeding density is 20,000 cells/well for SET-2 cells and 5,000 cells/well for other TEL-JAKs in a 96-well plate format.[1]
Q2: Our Western blot results show inconsistent inhibition of STAT5 phosphorylation after this compound treatment. What could be the reason?
A2: Variability in the inhibition of downstream signaling pathways like STAT5 phosphorylation can be attributed to:
-
Treatment Time: The duration of this compound treatment before cell lysis is critical. A one-hour treatment has been shown to be effective in assessing the inhibition of STAT5 phosphorylation.[2]
-
Antibody Quality: The specificity and quality of your primary and secondary antibodies are paramount for reliable Western blot data. Ensure your antibodies are validated for the target protein and are used at the optimal dilution.
-
Loading Controls: Inconsistent protein loading can lead to misinterpretation of the results. Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data.
Q3: We are observing off-target effects at higher concentrations of this compound. Is this expected?
A3: Yes, while this compound is a potent JAK2 inhibitor, it can inhibit other kinases at higher concentrations. This compound has been shown to have activity against JAK3, TrkA, Aurora, and ARK5 at a concentration of 0.1 μM.[1][3] If your experimental results are difficult to interpret, consider performing a dose-response curve to determine the optimal concentration that balances potent JAK2 inhibition with minimal off-target effects.
Experimental Protocols
Cell Proliferation Assay (Alamar Blue)
This protocol is adapted from published studies using this compound.[1][2]
-
Cell Plating:
-
Compound Treatment:
-
Twenty-four hours after plating, treat the cells with a serial dilution of this compound.
-
-
Incubation:
-
Alamar Blue Addition:
-
Add 10 μL of Alamar Blue reagent to each well.
-
Incubate at 37°C in 5% CO2 for 2 hours.[1]
-
-
Fluorescence Measurement:
-
Measure fluorescence at an excitation of 545 nm and an emission of 600 nm.[1]
-
-
Data Analysis:
-
Normalize the data to the control (vehicle-treated) wells and calculate the GI50 value (the concentration that causes 50% growth inhibition).[1]
-
Western Immunoblotting for Phospho-STAT5
This protocol is based on methodologies described in the literature for this compound.[2]
-
Cell Treatment:
-
Treat cells with the desired concentrations of this compound for 1 hour.[2]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control.[2]
-
Data Presentation
Table 1: this compound Kinase Inhibition Profile
| Kinase | IC50 / Ki | Selectivity vs. JAK2 | Reference |
| JAK2 | <3 nM (IC50), 0.45 nM (Ki) | - | [1] |
| JAK3 | 9 nM (IC50) | 3-fold | [1] |
| TrkA | ~100 nM (IC50) | >33-fold | [1][3] |
| Aurora | ~100 nM (IC50) | >33-fold | [1][3] |
| ARK5 | <50% inhibition at 100 nM | Not specified | [1] |
Table 2: this compound Cellular Activity (GI50)
| Cell Line | GI50 Value | Reference |
| TEL-JAK2 | 25 nM | [1] |
| TEL-JAK1 | 230 nM | [1] |
| TEL-JAK3 | 279 nM | [1] |
| TEL-Tyk2 | 214 nM | [1] |
| SET-2 | 33 nM | [1] |
Visual Guides
Caption: Mechanism of action of this compound as a JAK2 inhibitor.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
AZ960 Technical Support Center: Troubleshooting Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing precipitation of AZ960 in cell culture media during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture media?
A1: this compound is sparingly soluble in aqueous solutions like cell culture media.[1] It is readily soluble in organic solvents such as DMSO.[1][2] When a concentrated DMSO stock of this compound is added to the aqueous environment of the media, the compound's local concentration can exceed its solubility limit, leading to precipitation. This is a common issue with hydrophobic compounds.[3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing this compound stock solutions is fresh, anhydrous Dimethyl Sulfoxide (DMSO).[2] It is important to use a high-purity grade of DMSO to avoid introducing contaminants that could affect your experiments.
Q3: At what temperature should I store my this compound stock solution?
A3: this compound stock solutions in DMSO should be aliquoted and stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 1 year) storage to prevent degradation.[2][4] Avoid repeated freeze-thaw cycles.[2][5]
Troubleshooting Guide
Issue: this compound precipitates immediately upon addition to the cell culture medium.
Cause: The most likely cause is that the final concentration of this compound in the media exceeds its aqueous solubility limit. The rapid change in solvent from DMSO to the aqueous medium causes the compound to crash out of solution.
Solutions:
-
Pre-warm the media and stock solution: Before adding the this compound stock, gently warm both the cell culture media and the DMSO stock solution to 37°C.[6] This can help to increase the solubility and reduce the shock of the solvent change.
-
Increase the final volume of media: By adding the this compound stock to a larger volume of media, you can lower the final concentration of the compound, potentially keeping it below its solubility limit.
-
Use a lower stock concentration: Preparing a more dilute stock solution in DMSO will require adding a larger volume to your media to achieve the same final concentration. This increases the final percentage of DMSO in the culture, which can aid in solubility. However, be mindful of the DMSO tolerance of your specific cell line.
-
Stepwise dilution: Instead of adding the DMSO stock directly to the full volume of media, first dilute the stock in a small volume of media and then add this intermediate dilution to the final volume.
-
Use of co-solvents: For challenging situations, consider the use of co-solvents in your final formulation. However, the tolerability of these co-solvents by your specific cell line must be validated.
Issue: The media becomes cloudy over time after adding this compound.
Cause: This could be due to slow precipitation of this compound, or it could be an interaction with components in the serum or media, such as proteins or salts, leading to the formation of insoluble complexes.[7][8]
Solutions:
-
Reduce serum concentration: If your experimental design allows, try reducing the serum percentage in your culture medium, or switch to a serum-free medium. Some compounds can bind to serum proteins, which can affect their availability and solubility.[7]
-
Test for media component interaction: To identify if a specific media component is causing the precipitation, you can try dissolving this compound in a basal medium (like DMEM) without supplements and then sequentially add back components to see which one triggers the cloudiness.[7]
-
Filter sterilization: After adding this compound to the media, you can try to filter the solution through a 0.22 µm filter to remove any initial precipitates. However, this may also reduce the effective concentration of the dissolved compound.[3]
Experimental Protocols
Protocol 1: Standard Dilution of this compound for In Vitro Assays
-
Prepare a 10 mM stock solution of this compound in 100% high-purity DMSO.
-
Warm the cell culture medium to 37°C in a water bath.
-
Vortex the this compound stock solution gently to ensure it is fully dissolved.
-
To achieve a final concentration of 10 µM, add 1 µL of the 10 mM stock solution to 1 mL of the pre-warmed cell culture medium.
-
Immediately after adding the stock solution, mix the medium thoroughly by gentle pipetting or swirling.
-
Visually inspect the medium for any signs of precipitation.
Protocol 2: Serial Dilution for Lower Concentrations
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create intermediate stocks (e.g., 1 mM, 100 µM).
-
Warm the cell culture medium to 37°C.
-
Use the appropriate intermediate stock to add to the media. For example, to achieve a 1 µM final concentration, add 1 µL of the 1 mM intermediate stock to 1 mL of media.
-
Mix thoroughly and inspect for precipitation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | 71 mg/mL (200.36 mM) | [2] |
| Ethanol | 3 mg/mL | [2] |
| Water | Insoluble | [1][2] |
Table 2: Recommended Formulation for In Vivo Studies (for reference)
This information may be helpful for understanding the solubility characteristics of this compound in more complex formulations.
| Formulation Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
This formulation yields a clear solution of ≥ 2.5 mg/mL.[4]
Visualizations
This compound Precipitation Troubleshooting Workflow
Caption: A troubleshooting workflow for preventing this compound precipitation.
This compound Signaling Pathway Inhibition
This compound is a potent inhibitor of JAK2 kinase.[2][4] Inhibition of JAK2 leads to decreased phosphorylation of downstream STAT proteins, which in turn affects the expression of target genes involved in cell survival and proliferation.[9][10]
Caption: Simplified diagram of the JAK2/STAT signaling pathway and the inhibitory action of this compound.
References
- 1. AZ-960|905586-69-8--Shanghai xingMo Biotechnology [xmobio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. This compound | Parasite | Apoptosis | Virus Protease | JAK | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the JAK2 inhibitor, this compound, on Pim/BAD/BCL-xL survival signaling in the human JAK2 V617F cell line SET-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
AZ960 off-target effects at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions regarding the off-target effects of AZ960, a potent ATP-competitive inhibitor of JAK2 kinase.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its potency?
This compound is a novel and potent inhibitor of Janus kinase 2 (JAK2). It exhibits strong binding affinity with a Ki of 0.45 nM and an IC50 of less than 3 nM in enzymatic assays.[1][4] this compound functions as an ATP-competitive inhibitor.[1][2][5]
Q2: What are the known off-target effects of this compound at higher concentrations?
While this compound is highly selective for JAK2, it can inhibit other kinases at higher concentrations. At a concentration of 0.1 µM, this compound has been shown to inhibit 11 kinases by more than 50%.[6] Known off-targets include JAK3 (with an IC50 of 9 nM), TrkA, Aurora kinases, and ARK5.[1][4] It is important to note that this compound has 3-fold selectivity for JAK2 over JAK3.[1]
Q3: What are the expected cellular effects of this compound treatment?
This compound has been demonstrated to induce growth arrest and apoptosis in various cell lines.[1][5][7] This is achieved through the inhibition of the JAK2/STAT signaling pathway, leading to reduced phosphorylation of STAT3 and STAT5.[1][8][9] In some cell lines, this compound treatment can also lead to the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1.[4][5] Interestingly, in certain contexts, it has been observed to increase levels of Bcl-xL.[5][7]
Q4: What is the recommended concentration range for cellular use to maintain selectivity for JAK2?
To maintain selectivity for JAK2 and minimize off-target effects, a concentration range of 100-500 nM is recommended for cellular assays.[6] However, the optimal concentration should be determined empirically for each cell line and experimental setup.
Troubleshooting Guide
Problem: I am observing unexpected phenotypes or toxicity in my cell-based assays at high concentrations of this compound.
Possible Cause: Off-target effects of this compound are likely occurring at high concentrations. As concentrations increase, this compound can inhibit other kinases beyond JAK2, leading to unintended biological consequences.
Solutions:
-
Concentration Titration: Perform a dose-response experiment to determine the minimal effective concentration that inhibits JAK2 signaling without causing excessive toxicity.
-
Selectivity Profiling: Compare the effects of this compound with other more selective JAK2 inhibitors, if available.
-
Off-Target Validation: If you suspect a specific off-target is responsible for the observed phenotype, use a more selective inhibitor for that kinase to see if it recapitulates the effect.
-
Phenotypic Rescue: Attempt to rescue the off-target phenotype by overexpressing the suspected off-target kinase.
Problem: My results with this compound are inconsistent across different experiments.
Possible Cause: Inconsistent results can arise from variability in experimental conditions.
Solutions:
-
Compound Stability: Ensure proper storage and handling of the this compound compound to maintain its activity. This compound is soluble in DMSO and should be stored at -20°C for long-term stability.[10]
-
Cell Culture Conditions: Maintain consistent cell density, passage number, and serum concentrations, as these can influence cellular responses to inhibitors.
-
Assay Timing: Be consistent with the duration of this compound treatment in your experiments.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Potency Metric | Value (nM) |
| JAK2 | Ki | 0.45[1][4] |
| JAK2 | IC50 | < 3[1] |
| JAK3 | IC50 | 9[1] |
| TrkA | IC50 | ~100[4][5] |
| Aurora-A | IC50 | ~100[4][5] |
| FAK | IC50 | ~100[5] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Metric | Value (nM) |
| TEL-JAK2 | STAT5 Phosphorylation | IC50 | 15[1][6] |
| TEL-JAK2 | Proliferation | GI50 | 25[1] |
| TEL-JAK1 | Proliferation | GI50 | 230[1][6] |
| TEL-JAK3 | Proliferation | GI50 | 279[1][6] |
| TEL-Tyk2 | Proliferation | GI50 | 214[1][6] |
| SET-2 | Proliferation | GI50 | 33[1][9] |
Experimental Protocols
1. Kinase Inhibition Assay (Enzymatic)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against a target kinase.
-
Materials: Recombinant kinase, appropriate peptide substrate, ATP, this compound stock solution, assay buffer, and a detection system (e.g., radiometric, fluorescence-based).
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, combine the recombinant kinase, peptide substrate, and this compound at various concentrations.
-
Initiate the kinase reaction by adding a final concentration of ATP (often near the Km for the specific kinase).
-
Incubate the reaction at the optimal temperature for the kinase.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Cellular Proliferation Assay (AlamarBlue)
This protocol describes a method to assess the effect of this compound on cell viability and proliferation.
-
Materials: Cells of interest, complete culture medium, this compound stock solution, AlamarBlue reagent, 96-well plates.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add AlamarBlue reagent to each well and incubate for a further 1-4 hours, or as recommended by the manufacturer.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) by normalizing the data to the vehicle control and fitting to a dose-response curve.
-
Visualizations
Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying kinase inhibitor off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Probe AZ-960 | Chemical Probes Portal [chemicalprobes.org]
- 7. This compound, a novel Jak2 inhibitor, induces growth arrest and apoptosis in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of the JAK2 inhibitor, this compound, on Pim/BAD/BCL-xL survival signaling in the human JAK2 V617F cell line SET-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AZ-960|905586-69-8--Shanghai xingMo Biotechnology [xmobio.com]
Dealing with AZ960-induced cytotoxicity in control cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cytotoxicity induced by the JAK2 inhibitor, AZ960, particularly in control cells.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, focusing on identifying and mitigating cytotoxicity in control cells.
Issue 1: High Cytotoxicity Observed in Control Cells at Expected Efficacious Concentrations
-
Question: I am observing significant cell death in my non-cancerous/control cell line at concentrations where this compound is expected to be effective against my target cells. What are the possible causes and solutions?
-
Answer: High cytotoxicity in control cells can stem from several factors, including off-target effects, issues with compound solubility, or solvent toxicity. Here’s a step-by-step approach to troubleshoot this issue:
-
Verify the Working Concentration:
-
Recommendation: Perform a dose-response curve to determine the minimal effective concentration for on-target activity in your experimental model and the IC50 for cytotoxicity in your control cells. It is crucial to use the lowest concentration that achieves the desired on-target effect to minimize off-target toxicity.
-
-
Evaluate Off-Target Effects:
-
Background: this compound is a potent JAK2 inhibitor, but it also exhibits activity against other kinases such as JAK1, JAK3, TYK2, Aurora A, and TrkA, which can lead to unintended cytotoxic effects in control cells.[1][2]
-
Recommendation:
-
Use a Structurally Different JAK2 Inhibitor: Compare the effects of this compound with another JAK2 inhibitor that has a different off-target profile. If the cytotoxicity is not observed with the alternative inhibitor, it is likely an off-target effect of this compound.
-
Rescue Experiment: If the cytotoxicity is suspected to be an on-target effect (i.e., JAK2 inhibition is detrimental to your control cells), attempt to rescue the phenotype by introducing a downstream component of the JAK2 signaling pathway.
-
Knockdown/Knockout Controls: Use control cells where the suspected off-target kinase (e.g., Aurora A, TrkA) has been knocked down or knocked out to see if this abrogates the cytotoxic effect of this compound.
-
-
-
Check for Compound Precipitation:
-
Background: this compound is soluble in DMSO but has poor aqueous solubility.[2] Precipitation of the compound in cell culture media can lead to inconsistent results and direct cellular toxicity.
-
Recommendation:
-
Visually inspect the media for any precipitate after adding this compound.
-
Prepare a fresh stock solution in high-quality, anhydrous DMSO.
-
When diluting into aqueous media, ensure rapid mixing and avoid supersaturation. The final DMSO concentration should be kept low (typically <0.1%) to prevent solvent-induced cytotoxicity.
-
-
-
Assess Solvent Cytotoxicity:
-
Recommendation: Always include a vehicle control (media with the same final concentration of DMSO used for this compound treatment) to ensure that the observed cytotoxicity is not due to the solvent.
-
-
Issue 2: Inconsistent or Irreproducible Cytotoxicity Results
-
Question: My results for this compound-induced cytotoxicity are not consistent between experiments. What could be the cause?
-
Answer: Inconsistent results can arise from variability in experimental conditions. Here are some factors to consider:
-
Cell Health and Passage Number:
-
Recommendation: Ensure that cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
-
Compound Stability:
-
Recommendation: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Assay Conditions:
-
Recommendation: Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2] It functions by binding to the ATP-binding pocket of the JAK2 enzyme, preventing the phosphorylation of its downstream targets, primarily STAT proteins (Signal Transducer and Activator of Transcription). This blockade of the JAK/STAT signaling pathway can lead to growth arrest and apoptosis in cells dependent on this pathway for survival and proliferation.[3][4]
Q2: What are the known off-target effects of this compound?
A2: While highly potent against JAK2, this compound can also inhibit other kinases, which may contribute to cytotoxicity in control cells. Known off-targets include JAK1, JAK3, TYK2, Aurora A, and TrkA.[1][2] Inhibition of these kinases can interfere with essential cellular processes such as cell cycle progression and survival signaling.
Q3: What are the recommended concentrations of this compound for in vitro experiments?
A3: The optimal concentration of this compound is cell line-dependent. It is crucial to perform a dose-response experiment for each new cell line. Based on available data, concentrations for inhibiting JAK2-dependent signaling are typically in the low nanomolar range, while off-target effects and cytotoxicity in some cell lines may be observed at higher nanomolar to low micromolar concentrations.
Q4: How can I distinguish between on-target and off-target cytotoxicity?
A4: To differentiate between on-target and off-target effects, a combination of control experiments is recommended:
-
Use a structurally unrelated inhibitor for the same target: If a different JAK2 inhibitor with a distinct chemical structure does not produce the same cytotoxic effect at concentrations that inhibit JAK2, the cytotoxicity of this compound is likely due to off-target effects.
-
Utilize knockdown or knockout cell lines: Test this compound in cell lines where the intended target (JAK2) or a suspected off-target has been genetically removed. If cytotoxicity persists in JAK2-knockout cells, it is an off-target effect.
-
Perform a rescue experiment: If the cytotoxicity is on-target, it may be possible to rescue the cells by adding a downstream effector of the JAK2 pathway.
Q5: What is the best way to prepare and store this compound?
A5: this compound should be dissolved in a high-quality, anhydrous solvent such as DMSO to create a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For cell-based assays, prepare fresh dilutions from the stock solution in pre-warmed culture medium and use them immediately.
Quantitative Data
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 / Ki | Reference |
| JAK2 | Kinase Assay | Ki: 0.45 nM | [1] |
| JAK2 | Kinase Assay | IC50: <3 nM | [2] |
| JAK1 | Cell-based Assay (TEL-JAK1) | GI50: 230 nM | [2] |
| JAK3 | Kinase Assay | IC50: 9 nM | [2] |
| JAK3 | Cell-based Assay (TEL-JAK3) | GI50: 279 nM | [2] |
| TYK2 | Cell-based Assay (TEL-Tyk2) | GI50: 214 nM | [2] |
| Aurora A | Kinase Assay | - | [1] |
| TrkA | Kinase Assay | - | [1] |
Table 2: Cytotoxicity Profile of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay | IC50 / GI50 | Reference |
| SET-2 | Human megakaryoblastic leukemia (JAK2 V617F) | Proliferation Assay | GI50: 33 nM | [2][3] |
| TEL-JAK2 Ba/F3 | Murine pro-B cells | Proliferation Assay | GI50: 25 nM | [3] |
| Peripheral Blood Lymphocytes | Normal Human | Not specified | No effect on survival | [4] |
| Human Dermal Fibroblasts (HDF) | Normal Human | CCK-8 Assay | No significant effect with similar compounds | [5] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Normal Human | MTT Assay | IC50 values vary with different compounds | [6] |
Note: Data on the direct cytotoxicity of this compound in a wide range of normal human cell lines is limited in the public domain. Researchers are strongly encouraged to perform their own dose-response cytotoxicity assays in their specific control cell lines.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a method to determine the cytotoxic effects of this compound on adherent control cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (typically 5,000-10,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in pre-warmed complete growth medium. Also, prepare a vehicle control (medium with the same final DMSO concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment.
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound or vehicle control for the specified time.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the JAK2 inhibitor, this compound, on Pim/BAD/BCL-xL survival signaling in the human JAK2 V617F cell line SET-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel Jak2 inhibitor, induces growth arrest and apoptosis in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjon.elmerpub.com [wjon.elmerpub.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Weak Western Blot Signals Post-AZ960 Treatment
This guide provides troubleshooting strategies and frequently asked questions for researchers encountering weak Western blot bands after treating cell lines with AZ960, a potent JAK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: Why are my phosphorylated-JAK2 (p-JAK2) and phosphorylated-STAT (p-STAT3/5) bands weak or absent after this compound treatment?
This is the expected and desired outcome of a successful experiment. This compound is a potent, ATP-competitive inhibitor of JAK2 kinase.[1][2][3] Its primary mechanism of action is to block the autophosphorylation of JAK2, which in turn prevents the phosphorylation of its downstream targets, primarily STAT3 and STAT5.[1][4][5] Therefore, a significant reduction or complete absence of the phosphorylated forms of these proteins indicates that the inhibitor is effective.
Q2: How can I be sure the weak signal for my phosphorylated target is due to the inhibitor's effect and not a technical error?
To confirm the result, you must run parallel controls. The most critical control is to probe a parallel blot for the total protein levels of your target (e.g., total JAK2, total STAT3).[6] If the total protein bands are present and of similar intensity across both untreated and this compound-treated samples, it confirms that the weak phospho-protein signal is a direct result of the inhibitor's activity and not due to issues like protein degradation or unequal loading.
Q3: What concentration of this compound should I use?
The effective concentration of this compound is cell-line dependent. It exhibits an IC50 value of less than 3 nM for the JAK2 enzyme in biochemical assays.[1] For cell-based assays, concentrations ranging from 25 nM to 1 µM have been shown to effectively inhibit STAT phosphorylation and cell proliferation.[1][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
JAK2/STAT Signaling Pathway and this compound Inhibition
The diagram below illustrates the canonical JAK2/STAT signaling pathway and the point of inhibition by this compound. The inhibitor prevents the phosphorylation and subsequent activation of JAK2, thereby blocking downstream signaling.
Caption: The inhibitory action of this compound on the JAK2/STAT signaling pathway.
Troubleshooting Guide for Weak Western Blot Bands
If you observe weak bands for proteins that are not the direct phosphorylated targets of JAK2, or if your total protein controls are also weak, use the following guide to troubleshoot the issue.
Experimental Troubleshooting Workflow
Caption: A logical workflow for troubleshooting weak Western blot signals.
Category 1: Sample Preparation & Protein Loading
| Question / Issue | Potential Cause | Recommended Solution |
| Are my total protein bands also weak? | Insufficient protein loaded. | Ensure you load a sufficient amount of total protein, typically 20-50 µg per lane.[7][8] Perform a protein quantification assay (e.g., Bradford or BCA) before loading. |
| Protein degradation during lysis. | Always work on ice.[6] Use a lysis buffer containing a fresh cocktail of protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[6][9] | |
| Could my protein of interest have low abundance? | The target protein is naturally expressed at low levels in the cell line. | Increase the amount of protein loaded per well.[10] Consider enriching your sample for the target protein using immunoprecipitation (IP) before running the Western blot.[10][11] |
Category 2: Antibody & Blocking
| Question / Issue | Potential Cause | Recommended Solution |
| How can I optimize my antibody incubations? | Primary antibody concentration is too low. | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[7][12] |
| Secondary antibody is not optimal. | Ensure the secondary antibody is specific to the host species of the primary antibody and is used at the recommended dilution. | |
| I'm detecting phospho-proteins. Is my blocking buffer correct? | Milk contains phosphoproteins (casein) that can increase background and mask the signal from phospho-specific antibodies.[6] | Avoid using non-fat dry milk for blocking. Use a 3-5% Bovine Serum Albumin (BSA) solution in Tris-Buffered Saline with Tween-20 (TBST) instead.[13] |
| Phosphate in buffers is interfering with detection. | Avoid using Phosphate-Buffered Saline (PBS). Use Tris-based buffers (TBS, TBST) for all washing and antibody incubation steps to prevent interference with phospho-specific antibody binding.[11] |
Category 3: Transfer & Detection
| Question / Issue | Potential Cause | Recommended Solution |
| How do I know if my proteins transferred correctly? | Inefficient protein transfer from the gel to the membrane. | After transfer, stain the membrane with Ponceau S to visualize total protein and confirm even transfer across all lanes.[10][14] Ensure no air bubbles are trapped between the gel and the membrane.[10] |
| My bands are still faint even after troubleshooting. | Detection substrate is not sensitive enough or is expired. | Use a fresh, high-sensitivity chemiluminescent substrate (ECL) to enhance the detection of low-abundance proteins.[11] |
Experimental Protocol: Western Blot for Analyzing this compound Efficacy
This protocol is optimized for the detection of phosphorylated proteins following inhibitor treatment.
1. Cell Lysis and Protein Extraction
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (and a vehicle control, e.g., DMSO) for the specified duration.
-
Place the culture dish on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS completely. Add ice-cold RIPA Lysis Buffer supplemented with a freshly prepared protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at ~14,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Calculate the volume needed for 20-50 µg of protein per sample.
3. Sample Preparation and SDS-PAGE
-
Mix the calculated volume of lysate with Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein into the wells of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with deionized water and visualize protein bands with Ponceau S stain to verify transfer efficiency.
-
Destain the membrane with several washes of TBST.
5. Immunoblotting
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, anti-total-STAT3) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
6. Detection
-
Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Effects of the JAK2 inhibitor, this compound, on Pim/BAD/BCL-xL survival signaling in the human JAK2 V617F cell line SET-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 7. You are being redirected... [prosci-inc.com]
- 8. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
- 9. Mastering Western Blot Troubleshooting: Solutions for No Bands or Faint Bands [e-blot.com]
- 10. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. bosterbio.com [bosterbio.com]
Inconsistent cell viability readings with AZ960 MTT assay
Welcome to the technical support center for the AZ960 MTT Assay. This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve issues related to inconsistent cell viability readings and other common problems encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the MTT assay?
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[1]. The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals[1][2]. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, living cells[1]. The insoluble formazan crystals are then dissolved in a solubilizing agent, and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer[1]. The intensity of the purple color is directly proportional to the number of viable cells[2].
Q2: What are the most common causes of inconsistent MTT assay results?
Inconsistent results in an MTT assay can stem from several factors, including:
-
Replicate Variability: Inconsistent cell seeding, inaccurate pipetting, or uneven formazan crystal dissolution.
-
High Background Absorbance: Contamination of the culture medium, degradation of the MTT solution, or interference from serum components or phenol red[2].
-
Incomplete Solubilization of Formazan: Insufficient solvent volume, inadequate mixing, or using an inappropriate solvent[3].
-
Interference from Test Compounds: The tested compounds may be colored or have reducing/oxidizing properties that interact with the MTT reagent or formazan.
-
Edge Effects: Evaporation from the outer wells of the 96-well plate can concentrate media components and affect cell growth.
-
Cell-Specific Factors: Variations in cell seeding density, growth rate, and metabolic activity can significantly impact results[4][5][6].
Q3: How does cell seeding density affect the MTT assay?
Optimizing cell seeding density is critical for obtaining accurate and reproducible results. The optimal number of cells should fall within the linear portion of a growth curve, where absorbance is directly proportional to cell number. If the cell number is too low, the absorbance signal may be too weak to detect significant changes. Conversely, if the cell number is too high, cells may enter a stationary growth phase, leading to reduced metabolic activity and non-linear results[5][6]. The ideal density varies depending on the cell line's size and proliferation rate[6].
Q4: Can the MTT reagent itself be toxic to cells?
Yes, the MTT reagent can exhibit cytotoxicity, especially at high concentrations or with prolonged incubation times[7][8]. This toxicity can inhibit cellular metabolism or cause cell death, leading to an underestimation of cell viability. It is crucial to optimize the MTT concentration and incubation period for each specific cell line to minimize this effect. A starting concentration of 0.5 mg/mL is often recommended.
Experimental Protocols and Data
Recommended Cell Seeding Densities
Optimizing the cell number is a critical first step. The ideal density ensures cells are in the logarithmic growth phase during the assay.
| Cell Type | Recommended Seeding Density (cells/well in 96-well plate) | Notes |
| Leukemic Cell Lines | 50,000 - 100,000 | Suspension cells often require higher densities.[9] |
| Solid Tumor Cell Lines | 10,000 - 150,000 | Adherent cells; density depends on cell size and growth rate.[9] |
| General Starting Range | 1,000 - 100,000 | A cell titration experiment is recommended to find the optimal number for your specific cell line.[6] |
Standard MTT Assay Protocol
This protocol provides a general workflow. Optimization of incubation times and concentrations is highly recommended for each cell line and experimental condition.
Troubleshooting Guides
Issue 1: High Background Absorbance
Q: My control wells (media only, no cells) show high absorbance readings. What could be the cause?
High background can be caused by several factors that lead to the non-enzymatic reduction of MTT.
-
Contaminated Reagents: Microbial contamination in the culture medium or reagents can reduce MTT. Ensure all solutions are sterile.
-
Phenol Red and Serum: Phenol red in the culture medium and components in serum can interfere with readings[2]. It is recommended to use a serum-free, phenol red-free medium during the MTT incubation step[5].
-
Degraded MTT Solution: The MTT reagent is light-sensitive and can degrade over time, leading to spontaneous reduction. Store the MTT powder protected from light and moisture, and use freshly prepared solutions.
-
Test Compound Interference: The compound itself might chemically reduce the MTT reagent[8][10]. To check for this, include control wells containing the test compound in cell-free media.
Issue 2: Incomplete Formazan Crystal Dissolution
Q: I can still see purple precipitate in the wells after adding the solvent and shaking. How can I ensure complete solubilization?
Incomplete dissolution is a common problem that leads to artificially low and variable readings[3].
-
Solvent Choice: While DMSO is widely used, acidified isopropanol (e.g., with 0.04 N HCl) or a combination of DMSO and an SDS-lysis solution can be more effective for certain cell lines[3][11].
-
Sufficient Volume and Mixing: Ensure you are using an adequate volume of solvent (e.g., 100-150 µL for a 96-well plate) to dissolve the crystals. After adding the solvent, gentle but thorough mixing is crucial. Pipetting the solution up and down or using an orbital shaker for 15-30 minutes in the dark can significantly improve solubilization[2][11].
-
Microscopic Confirmation: Before reading the plate, visually inspect the wells under a microscope to confirm that all formazan crystals have been fully dissolved.
-
Temperature: Gently warming the plate (e.g., to 37°C) for a short period can sometimes aid dissolution, but be cautious as this can also increase evaporation[11].
Issue 3: High Variability Between Replicate Wells
Q: My replicate wells for the same condition show very different absorbance values. What is causing this inconsistency?
High replicate variability undermines the reliability of your results.
-
Inaccurate Pipetting: Ensure your pipettes are calibrated and use proper technique to dispense accurate volumes of cells, reagents, and solvents.
-
Cell Clumping: Ensure you have a single-cell suspension before seeding to avoid clumps, which lead to uneven cell distribution in the wells.
-
Edge Effect: The outer wells of a 96-well plate are prone to evaporation, which can alter media concentration and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or water[12].
-
Inconsistent Incubation Times: Ensure all steps, especially MTT incubation and formazan solubilization, are performed for a consistent duration across all plates and experiments.
-
Disturbing Cells/Formazan: When aspirating media or MTT solution, be extremely careful not to disturb the adherent cell layer or the formazan pellet (for suspension cells after centrifugation)[12][13]. Tilting the plate and aspirating from the side of the well can help[12].
Principle of MTT Reduction
The chemical basis of the assay is the conversion of MTT to formazan by cellular enzymes.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. optimization-and-application-of-mtt-assay-in-determining-density-of-suspension-cells - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 8. Is Your MTT Assay the Right Choice? [promega.jp]
- 9. texaschildrens.org [texaschildrens.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
AZ960 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of AZ960, a potent and selective JAK2 inhibitor. This resource offers troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures, with a focus on degradation and storage best practices.
Frequently Asked Questions (FAQs)
1. What is the recommended long-term storage condition for solid this compound?
For long-term storage, solid this compound should be kept in a dry, dark environment at -20°C.[1][2][3] Under these conditions, the compound is stable for at least two to four years.[1][2][4]
2. Can I store this compound at 4°C or room temperature for short periods?
Yes, for short-term storage (days to weeks), this compound can be stored at 0-4°C.[1] The compound is stable enough to be shipped at ambient temperatures for a few weeks.[1]
3. How should I prepare a stock solution of this compound?
This compound is soluble in DMSO, DMF, and ethanol but is not soluble in water.[1][2] It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as DMSO. For example, a 10 mM stock solution in DMSO is commonly used.[3] To aid dissolution, brief sonication can be employed.
4. How long can I store this compound stock solutions?
Stock solutions of this compound in DMSO can be stored at -20°C for several months.[3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
5. What is the mechanism of action of this compound?
This compound is a potent, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[5][6][7] Inhibition of JAK2 blocks the phosphorylation of downstream signaling proteins, primarily STAT3 and STAT5, which in turn inhibits cell proliferation and induces apoptosis.[5][8] this compound also affects the Pim/BAD/BCL-xL survival signaling pathway.[5][8]
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in experimental settings.
Issue 1: this compound precipitates when added to my aqueous cell culture medium.
-
Cause: this compound has very low aqueous solubility. Adding a concentrated DMSO stock solution directly to an aqueous medium can cause the compound to precipitate out of solution.
-
Solution:
-
Lower the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically less than 0.5%) to minimize solvent-induced cytotoxicity and precipitation.[9]
-
Serial dilutions in DMSO: Before adding to the aqueous medium, perform serial dilutions of your concentrated stock solution in DMSO to a lower concentration.[9]
-
Stepwise addition: Add the diluted this compound solution to the cell culture medium dropwise while gently vortexing or swirling to ensure rapid mixing and dispersion.
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the inhibitor may help improve solubility.
-
Issue 2: I am not observing the expected inhibitory effect of this compound on my cells.
-
Cause: The lack of an observed effect can be due to several factors, including issues with the compound's stability in the experimental setup, cell line specific characteristics, or problems with the assay itself.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure that the this compound has been stored correctly and that the stock solution has not undergone excessive freeze-thaw cycles.
-
Check for Cellular Uptake: Poor cell permeability can limit the intracellular concentration of the inhibitor.
-
Consider Efflux Pumps: Some cell lines express efflux pumps that can actively remove small molecule inhibitors, reducing their effective intracellular concentration.
-
Confirm JAK-STAT Pathway Activity: Verify that the cell line you are using has a constitutively active or cytokine-stimulated JAK-STAT pathway that is sensitive to JAK2 inhibition.
-
Optimize Inhibitor Concentration: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions.
-
Assess Compound Stability in Media: Small molecule inhibitors can be unstable in the complex environment of cell culture media. Consider incubating this compound in your media for the duration of your experiment and then testing its activity to ensure it is not degrading.
-
Issue 3: I am observing significant off-target effects or cellular toxicity.
-
Cause: At higher concentrations, small molecule inhibitors can exhibit off-target effects, leading to unexpected phenotypes or general cytotoxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the lowest effective concentration that produces the desired on-target effect to minimize off-target activity.
-
Use a More Selective Inhibitor: If off-target effects are a concern, consider using a structurally different JAK2 inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition.
-
Assess Cell Health: Include appropriate controls to monitor overall cell health and viability to distinguish between specific inhibitory effects and general toxicity.
-
Data and Protocols
Storage and Stability Data
| Storage Condition | Recommended Duration | Stability | Reference(s) |
| Solid at -20°C | Long-term (months to years) | ≥ 2 to > 4 years | [1][2][4] |
| Solid at 0-4°C | Short-term (days to weeks) | Stable | [1] |
| Solid at Ambient Temperature | Shipping (a few weeks) | Stable | [1] |
| Stock Solution in DMSO at -20°C | Several months | Stable | [3] |
Solubility Data
| Solvent | Solubility | Reference(s) |
| DMSO | 10 mg/mL | [2][3] |
| DMF | 10 mg/mL | [2] |
| Ethanol | 1 mg/mL | [2][3] |
| Water | Insoluble | [1] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [2][3] |
Experimental Protocol: Preparation of this compound for Cell-Based Assays
-
Prepare a Concentrated Stock Solution:
-
Allow the solid this compound vial to equilibrate to room temperature before opening.
-
Aseptically add anhydrous DMSO to the vial to create a 10 mM stock solution.
-
Gently vortex or sonicate briefly to ensure complete dissolution.
-
-
Aliquot and Store:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
-
Prepare Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in anhydrous DMSO to achieve intermediate concentrations.
-
For the final working concentration, dilute the intermediate DMSO solution into pre-warmed (37°C) cell culture medium. Add the DMSO solution dropwise while gently mixing.
-
Ensure the final DMSO concentration in the cell culture medium does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
-
Visualizations
Caption: this compound inhibits the JAK2-STAT signaling pathway.
Caption: Workflow for preparing this compound solutions for experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sefh.es [sefh.es]
- 7. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Adjusting AZ960 concentration for different cell densities
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the JAK2 inhibitor, AZ960.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2] It functions by binding to the ATP-binding site of the JAK2 enzyme, preventing the phosphorylation of its downstream targets. This inhibition leads to the induction of growth arrest and apoptosis in cells where the JAK/STAT signaling pathway is constitutively active.[1][3] The inhibitory constant (Ki) for this compound against JAK2 is 0.45 nM.[1][4]
Q2: What is the recommended starting concentration of this compound for cell-based assays?
A recommended starting concentration for cellular use is in the range of 100-500 nM.[5] However, the optimal concentration is highly dependent on the cell line and the specific experimental endpoint. For instance, in TEL-JAK2 driven Ba/F3 cells, this compound inhibited STAT5 phosphorylation with an average IC50 of 15 nM and potently inhibited cell proliferation with a GI50 of 25 nM.[6] In the SET-2 human megakaryoblastic cell line, the GI50 for cell proliferation inhibition was 33 nM.[1][6]
Q3: How should I prepare a stock solution of this compound?
This compound can be dissolved in DMSO to prepare a stock solution. For example, a 71 mg/mL stock solution in DMSO is equivalent to 200.36 mM.[1] It is important to use fresh, moisture-free DMSO as moisture can reduce the solubility of the compound.[1] For in vivo studies, specific formulations involving PEG300, Tween-80, and saline or ddH2O are recommended to ensure solubility.[1][4]
Q4: Does this compound have off-target effects?
While this compound is highly selective for JAK2, it can inhibit other kinases at higher concentrations.[1] At a concentration of 0.1 µM, this compound was found to inhibit 11 other kinases by more than 50%.[5] It also shows some activity against JAK3, with a 3-fold selectivity for JAK2 over JAK3.[1] Therefore, it is crucial to perform dose-response experiments and include appropriate controls to verify that the observed phenotype is due to the inhibition of JAK2.
Troubleshooting Guide
Problem: I am not observing the expected level of growth inhibition with this compound.
-
Solution 1: Optimize this compound Concentration. The effective concentration of this compound is cell-line dependent. Perform a dose-response experiment to determine the optimal GI50 for your specific cell model. Refer to the table below for reported GI50 values in different cell lines.
-
Solution 2: Verify Cell Seeding Density. Cell density can influence the apparent potency of a compound. Higher cell densities may require higher concentrations of the inhibitor to achieve the same effect. If you have deviated from established protocols, consider titrating the cell number in conjunction with the this compound concentration.
-
Solution 3: Check Compound Stability. Ensure that your this compound stock solution is properly stored at -20°C and has not undergone multiple freeze-thaw cycles.[2] Prepare fresh dilutions from the stock solution for each experiment.
-
Solution 4: Confirm Target Expression and Activation. Verify that your cell line expresses JAK2 and that the JAK/STAT pathway is active. This can be assessed by Western blotting for phosphorylated STAT3 (p-STAT3) and phosphorylated STAT5 (p-STAT5).
Problem: I am observing high background signal in my cell viability assay.
-
Solution 1: Adjust Cell Seeding Density. Seeding too many cells can lead to overgrowth and a high background signal. Optimize the cell number to ensure they are in the logarithmic growth phase for the duration of the experiment. For example, SET-2 cells have been plated at 20,000 cells/well, while different TEL-JAK Ba/F3 cells have been plated at 2,000 or 5,000 cells/well in 96-well plates.[1]
-
Solution 2: Optimize Assay Incubation Time. The incubation time for viability assays like AlamarBlue should be optimized to ensure the signal is within the linear range of the instrument. A typical incubation is 2 hours at 37°C.[1]
-
Solution 3: Use Appropriate Controls. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control to establish the dynamic range of your assay.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Target/Cell Line | Reference |
| Ki | 0.45 nM | Recombinant JAK2 | [1][4] |
| IC50 (enzymatic) | <3 nM | Recombinant JAK2 | [1] |
| IC50 (cellular) | 15 nM | TEL-JAK2 Ba/F3 (p-STAT5) | [1][6] |
| GI50 | 25 nM | TEL-JAK2 Ba/F3 | [1][6] |
| GI50 | 230 nM | TEL-JAK1 Ba/F3 | [1] |
| GI50 | 279 nM | TEL-JAK3 Ba/F3 | [1] |
| GI50 | 214 nM | TEL-Tyk2 Ba/F3 | [1] |
| GI50 | 33 nM | SET-2 | [1][6] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using AlamarBlue
-
Cell Seeding:
-
For suspension cells (e.g., SET-2, Ba/F3), plate cells in a 96-well plate at the desired density (e.g., 2,000-20,000 cells/well).[1]
-
For adherent cells, plate cells and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired final concentrations of this compound to the wells. Include a DMSO-only control.
-
-
Incubation:
-
Incubate the plates for the desired period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.[1]
-
-
AlamarBlue Addition:
-
Add 10 µL of AlamarBlue reagent to each well.[1]
-
Incubate for 2-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure fluorescence at an excitation of 545 nm and an emission of 600 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Normalize the fluorescence readings to the DMSO control and calculate the GI50 value using appropriate software (e.g., GraphPad Prism, Microsoft Excel with XLfit).[1]
-
Protocol 2: Western Blotting for Phospho-STAT5
-
Cell Treatment:
-
Plate cells and treat with various concentrations of this compound for the desired time (e.g., 1 hour).[6]
-
-
Cell Lysis:
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody for total STAT5 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Visualizations
Caption: The inhibitory effect of this compound on the JAK2/STAT5 signaling pathway.
Caption: A typical experimental workflow for evaluating this compound efficacy.
Caption: A logical troubleshooting guide for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. This compound, a novel Jak2 inhibitor, induces growth arrest and apoptosis in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probe AZ-960 | Chemical Probes Portal [chemicalprobes.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle in JAK2-Mutant Cell Lines: AZ960 vs. Ruxolitinib
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Potent JAK2 Inhibitors
In the landscape of targeted therapies for myeloproliferative neoplasms (MPNs) and other hematological malignancies driven by aberrant Janus kinase 2 (JAK2) signaling, a clear understanding of the preclinical efficacy of novel inhibitors is paramount. This guide provides a detailed comparison of AZ960, a potent and selective ATP-competitive JAK2 inhibitor, and ruxolitinib, the first JAK1/2 inhibitor approved for clinical use. This analysis is based on publicly available experimental data in JAK2-mutant cell lines, offering a quantitative and methodological framework for researchers in the field.
Biochemical Potency: A Tale of Two Inhibitors
Both this compound and ruxolitinib demonstrate high affinity for the JAK2 kinase. This compound exhibits a particularly potent and specific inhibition of JAK2, with a reported Ki of 0.45 nM.[1] Ruxolitinib, a dual JAK1/JAK2 inhibitor, also shows strong inhibition of JAK2 with an IC50 of 2.8 nM.[2] The selectivity profile of these inhibitors across the JAK family of kinases is a key differentiator. While both are potent against JAK2, ruxolitinib also significantly inhibits JAK1, which may contribute to its broader clinical effects and also some of its side effects.
Table 1: Biochemical Potency of this compound and Ruxolitinib Against JAK Family Kinases
| Inhibitor | Target | Ki (nM) | IC50 (nM) |
| This compound | JAK2 | 0.45[1] | <3[1] |
| JAK3 | - | 9[1] | |
| Ruxolitinib | JAK1 | - | 3.3[2] |
| JAK2 | - | 2.8[2] | |
| TYK2 | - | 19[2] | |
| JAK3 | - | 428[2] |
Note: Data is compiled from different studies and direct comparison should be made with caution.
Cellular Activity in JAK2-Mutant Cell Lines
The efficacy of these inhibitors has been evaluated in various hematopoietic cell lines harboring the JAK2-V617F mutation, a common driver in MPNs. Both compounds effectively inhibit cell proliferation and downstream signaling pathways.
Inhibition of Cell Proliferation
This compound and ruxolitinib have demonstrated potent anti-proliferative effects in JAK2-V617F positive cell lines such as SET-2 and HEL.
Table 2: Anti-proliferative Activity of this compound and Ruxolitinib in JAK2-Mutant Cell Lines
| Inhibitor | Cell Line | Mutation | GI50/IC50 (nM) |
| This compound | SET-2 | JAK2-V617F | 33 (GI50)[1] |
| Ruxolitinib | HEL | JAK2-V617F | 186 (IC50) |
| SET-2 | JAK2-V617F | 55 (IC50) |
Note: GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values are reported. Data is compiled from different studies and direct comparison should be made with caution.
Inhibition of Downstream Signaling
A key mechanism of action for both inhibitors is the suppression of the JAK/STAT signaling pathway. This is typically measured by the reduction in the phosphorylation of STAT5 (p-STAT5), a critical downstream effector of JAK2. In the SET-2 cell line, this compound has been shown to decrease STAT3/5 phosphorylation.[1]
Visualizing the Mechanism of Action
To illustrate the points of intervention for this compound and ruxolitinib within the JAK-STAT pathway, the following diagram provides a simplified representation.
Caption: Inhibition of the JAK-STAT signaling pathway by this compound and ruxolitinib.
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical experimental workflow for comparing the efficacy of JAK2 inhibitors in cell lines.
References
A Comparative Analysis of Kinase Selectivity: AZ960 vs. Fedratinib
For researchers, scientists, and drug development professionals, understanding the kinase selectivity of small molecule inhibitors is paramount for predicting therapeutic efficacy and potential off-target effects. This guide provides an objective comparison of two potent JAK2 inhibitors, AZ960 and fedratinib, with a focus on their kinase selectivity profiles, supported by experimental data and detailed methodologies.
Introduction
Both this compound and fedratinib are potent, ATP-competitive inhibitors of Janus kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of various myeloproliferative neoplasms (MPNs) and other hematological malignancies, making JAK2 an attractive therapeutic target.[3][4] While both compounds effectively inhibit JAK2, their selectivity across the broader kinome differs, which can have significant implications for their clinical application. Fedratinib is a selective oral JAK2 inhibitor approved for the treatment of intermediate-2 or high-risk myelofibrosis.[5][6] this compound is a novel and potent JAK2 inhibitor that has demonstrated efficacy in preclinical models of hematological cancers.[1][3]
Kinase Selectivity Profile
The kinase selectivity of this compound and fedratinib has been evaluated in various in vitro assays. The data, summarized below, highlights the inhibitory potency (IC50 and Ki values) against key kinases.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) | Ki (nM) | Fold Selectivity (vs. JAK2) |
| JAK2 | <3[1] | 0.45[1] | 1 |
| JAK3 | 9[1] | - | ~3 |
| TrkA | >100[1] | - | >33 |
| Aurora | >100[1] | - | >33 |
| ARK5 | >100[1] | - | >33 |
Note: this compound was profiled against 83 kinases and inhibited 11 of them by more than 50% at a concentration of 0.1 µM.[7]
Table 2: In Vitro Kinase Inhibition Profile of Fedratinib
| Kinase | IC50 (nM) | Fold Selectivity (vs. JAK2) |
| JAK2 | 3[5] | 1 |
| JAK2V617F | 3[5] | 1 |
| JAK1 | 105[5] | 35 |
| JAK3 | >1000[5] | >334 |
| TYK2 | 405[5] | 135 |
| FLT3 | 15[5] | 5 |
| RET | 48[5] | 16 |
Note: No other tested kinase had an IC50 < 50 nM for fedratinib.[5]
Signaling Pathway Inhibition
Both this compound and fedratinib exert their therapeutic effects by inhibiting the JAK-STAT signaling pathway. Upon cytokine binding to its receptor, JAK kinases are activated, leading to the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and survival. Inhibition of JAK2 by this compound or fedratinib blocks this cascade, leading to reduced STAT phosphorylation and downstream signaling.
Experimental Protocols
The determination of kinase selectivity is crucial for the characterization of inhibitors. Below are representative protocols for biochemical and cell-based assays commonly used to evaluate compounds like this compound and fedratinib.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Protocol:
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the test compound (this compound or fedratinib) at various concentrations.
-
Add 5 µL of a 2x kinase/substrate mixture (e.g., recombinant JAK2 and a suitable peptide substrate).
-
Initiate the reaction by adding 2.5 µL of a 4x ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation and Detection:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 2. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. promega.com [promega.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ulab360.com [ulab360.com]
- 7. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: AZD9560 vs. Tofacitinib
A comprehensive head-to-head comparison between AZD9560 and tofacitinib is not currently possible due to the limited publicly available information on AZD9560. Extensive searches for "AZ960" did not yield specific data related to a compound with this identifier. It is possible that "this compound" is a typographical error, refers to an early-stage compound with no published data, or is an internal designation not yet disclosed.
This guide will therefore focus on providing a detailed overview of the well-established Janus kinase (JAK) inhibitor, tofacitinib, against which future comparisons with novel compounds like AZD9560 (or the correct identifier) can be made.
Tofacitinib: A Detailed Profile
Tofacitinib is an oral small molecule that acts as a Janus kinase (JAK) inhibitor. It is approved for the treatment of several autoimmune and inflammatory conditions, including rheumatoid arthritis (RA), psoriatic arthritis (PsA), and ulcerative colitis (UC).[1][2]
Mechanism of Action
Tofacitinib functions by inhibiting the activity of Janus kinases, a group of intracellular enzymes crucial for signaling pathways of various cytokines and growth factors involved in hematopoiesis and immune cell function.[1][3] Specifically, tofacitinib shows inhibitory activity against JAK1, JAK2, and JAK3.[4] By blocking these enzymes, tofacitinib prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[3][4] This disruption of the JAK-STAT signaling pathway ultimately leads to a reduction in the production of inflammatory mediators and a modulation of the immune response.[4]
The signaling pathway affected by tofacitinib is illustrated below:
References
AZ960 vs. AG490: A Comparative Guide to JAK2 Inhibitors for Research Applications
For researchers investigating the intricate role of the Janus kinase 2 (JAK2) in cellular signaling and disease, selecting the appropriate inhibitor is a critical first step. This guide provides a detailed, data-driven comparison of two commonly cited JAK2 inhibitors, AZ960 and AG490, to aid in making an informed decision for your study. While direct head-to-head comparative studies are limited, this guide synthesizes available data to highlight the key differences in their biochemical and cellular activities.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the key quantitative parameters for this compound and AG490 based on data from various studies. It is important to note that these values were determined under different experimental conditions and should be interpreted with this in mind.
| Parameter | This compound | AG490 |
| Target(s) | JAK2 | JAK2, EGFR, ErbB2, JAK3 [1][2][3] |
| Mechanism of Action | ATP-competitive | Tyrosine kinase inhibitor |
| Biochemical Potency | ||
| JAK2 Ki | 0.45 nM[4][5][6] | Not consistently reported |
| JAK2 IC50 | < 3 nM[7] | ~10 µM[1][3][8] |
| JAK1 IC50 | Less potent than for JAK2[4][5] | Not inhibited[8] |
| JAK3 IC50 | 9 nM[9] | ~25 µM[3][8] |
| TYK2 IC50 | Less potent than for JAK2[4][5] | Not inhibited[8] |
| Other Kinases (IC50) | TrkA, Aurora-A, FAK (~100 nM)[4] | EGFR (0.1 µM), ErbB2 (13.5 µM)[1] |
| Cellular Potency | ||
| Cell Growth Inhibition (GI50) | 25 nM (TEL-JAK2 Ba/F3)[7] | 25 µM (IL-2-dependent T cells)[1] |
| 33 nM (SET-2)[10] | ||
| 0.8 µM (MT-1), 1 µM (MT-2)[4] |
The JAK-STAT Signaling Pathway and Point of Inhibition
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade involved in immunity, cell growth, and differentiation. JAK2 inhibitors like this compound and AG490 act by blocking the catalytic activity of JAK2, thereby preventing the downstream phosphorylation and activation of STAT proteins.
Caption: The JAK-STAT signaling pathway, illustrating the inhibitory action of this compound and AG490 on JAK2.
General Experimental Workflow for Comparing JAK2 Inhibitors
A systematic approach is necessary to evaluate and compare the efficacy and selectivity of JAK2 inhibitors. The following workflow outlines the key experimental stages.
Caption: A generalized experimental workflow for the evaluation and comparison of JAK2 inhibitors.
Detailed Inhibitor Comparison
Potency
Based on the available biochemical data, This compound is a significantly more potent inhibitor of JAK2 than AG490 . The Ki of this compound for JAK2 is in the sub-nanomolar range (0.45 nM), with an IC50 of less than 3 nM[6][7]. In contrast, the IC50 of AG490 for JAK2 is in the micromolar range (~10 µM)[1][3][8]. This vast difference in potency suggests that this compound can achieve inhibition of JAK2 at much lower concentrations, which can be advantageous in cellular and in vivo studies by minimizing off-target effects.
Selectivity
This compound demonstrates greater selectivity for JAK2 over other JAK family members compared to AG490 . While this compound is most potent against JAK2, it does show some activity against JAK3 (IC50 = 9 nM)[9]. However, it is considerably less potent against JAK1 and TYK2[4][5]. AG490, on the other hand, inhibits JAK3 with an IC50 of approximately 25 µM and does not appear to inhibit JAK1 or TYK2[3][8]. A significant consideration for AG490 is its potent inhibition of the Epidermal Growth Factor Receptor (EGFR) with an IC50 of 0.1 µM[1]. This makes AG490 a dual inhibitor and could confound the interpretation of experimental results where EGFR signaling is also active. This compound also inhibits other kinases like TrkA, Aurora-A, and FAK, but at higher concentrations (~100 nM)[4].
Cellular Activity
The higher potency of this compound translates to its cellular activity. It inhibits the growth of various cell lines with GI50 values in the nanomolar to low micromolar range[4][7][10]. For instance, in TEL-JAK2 driven Ba/F3 cells, the GI50 is 25 nM[7]. AG490 typically requires higher micromolar concentrations to inhibit cell proliferation[1]. Both inhibitors have been shown to induce growth arrest and apoptosis in sensitive cell lines and to decrease the phosphorylation of downstream targets like STAT3 and STAT5[4][10].
Which Inhibitor is Better for Your Study?
The choice between this compound and AG490 depends heavily on the specific goals of your research:
-
For studies requiring high potency and selectivity for JAK2 , This compound is the superior choice . Its sub-nanomolar potency and greater selectivity within the JAK family make it a more precise tool to probe the function of JAK2. This is particularly important for studies aiming to elucidate the specific roles of JAK2 in signaling pathways without the confounding effects of inhibiting other kinases.
-
For studies where a broader tyrosine kinase inhibition profile is acceptable or even desired , AG490 could be considered . However, its potent inhibition of EGFR must be taken into account. If the experimental system does not involve EGFR signaling, or if the aim is to study the combined effects of JAK2 and EGFR inhibition, AG490 might be a suitable, albeit less potent, option for JAK2 inhibition.
-
For initial or exploratory studies on a limited budget , the potentially lower cost of AG490 might be a factor. However, the need for higher concentrations and its off-target activities could lead to ambiguous results, potentially necessitating further experiments with a more selective inhibitor like this compound.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for evaluating JAK2 inhibitors. Specific details may need to be optimized for your cell lines and experimental setup.
1. In Vitro Kinase Assay (for IC50 Determination)
-
Principle: To measure the direct inhibitory effect of the compound on the enzymatic activity of purified JAK2.
-
Methodology:
-
Recombinant JAK2 enzyme is incubated with a specific peptide substrate and ATP in a suitable buffer.
-
Serial dilutions of the inhibitor (this compound or AG490) are added to the reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified, often using methods like ADP-Glo, LanthaScreen, or by measuring the incorporation of 32P-ATP.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Cell Proliferation Assay (e.g., MTT or Thymidine Uptake)
-
Principle: To assess the effect of the inhibitor on the growth and viability of cells.
-
Methodology (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the inhibitor for a specified duration (e.g., 48-72 hours)[4].
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
The GI50 (concentration causing 50% growth inhibition) is determined from the dose-response curve.
-
3. Western Blot Analysis for Phosphorylated Proteins
-
Principle: To detect the levels of phosphorylated JAK2 and its downstream target STAT3/5 as a measure of inhibitor activity in a cellular context.
-
Methodology:
-
Cells are treated with the inhibitor at various concentrations for a defined period.
-
The cells are lysed, and the protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated JAK2 (p-JAK2), total JAK2, phosphorylated STAT3/5 (p-STAT3/5), and total STAT3/5. A loading control like GAPDH or β-actin should also be used.
-
The membrane is then incubated with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
The protein bands are visualized using chemiluminescence or fluorescence imaging, and the band intensities can be quantified[4].
-
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The JAK2 inhibitor AG490 predominantly abrogates the growth of human B-precursor leukemic cells with 11q23 translocation or Philadelphia chromosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel Jak2 inhibitor, induces growth arrest and apoptosis in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effect of AG490 on JAK2/STAT3 signaling pathway in human retinoblastoma HXO-RB44 cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of janus kinase 2 by compound AG490 suppresses the proliferation of MDA-MB-231 cells via up-regulating SARI (suppressor of AP-1, regulated by IFN) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effects of the JAK2 inhibitor, this compound, on Pim/BAD/BCL-xL survival signaling in the human JAK2 V617F cell line SET-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of the JAK2 Inhibitor AZ960: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Janus kinase 2 (JAK2) inhibitor, AZ960, focusing on the critical aspect of target specificity. We delve into the importance of validating this specificity using knockout models, presenting supporting experimental data for this compound's selectivity and outlining the methodologies for definitive validation.
Introduction to this compound and the Imperative of Specificity
This compound is a potent, ATP-competitive inhibitor of JAK2, a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways governing hematopoiesis and immune responses.[1][2] Dysregulation of JAK2 activity, often due to mutations like V617F, is a key driver in myeloproliferative neoplasms (MPNs) such as polycythemia vera and essential thrombocythemia.[1] Consequently, JAK2 has emerged as a significant therapeutic target.
While potent inhibition of the intended target is essential, the specificity of a kinase inhibitor is equally critical to minimize off-target effects and associated toxicities.[3] The gold standard for validating that a compound's biological effects are mediated through its intended target is the use of knockout models, where the target protein is genetically removed. This guide will explore the specificity of this compound based on available data and detail the experimental framework for its validation using knockout models.
This compound's In Vitro Kinase Selectivity
This compound has been characterized as a highly potent inhibitor of JAK2 kinase.[1] In vitro biochemical assays have demonstrated its selectivity for JAK2 over other members of the JAK family. The following table summarizes the inhibitory activity of this compound against various kinases.
| Kinase Target | Ki (nM) | IC50 (nM) | GI50 (nM) | Reference |
| JAK2 | 0.45 | <3 | 25 (TEL-JAK2) | [1] |
| JAK3 | - | 9 | 279 (TEL-JAK3) | |
| JAK1 | - | - | 230 (TEL-JAK1) | |
| TYK2 | - | - | 214 (TEL-TYK2) |
Table 1: In Vitro Inhibitory Activity of this compound. Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values were determined in biochemical assays. GI50 (half-maximal growth inhibition) values were determined in Ba/F3 cells engineered to be dependent on the respective TEL-JAK fusion proteins for proliferation.
These data indicate that this compound is significantly more potent against JAK2 than other JAK family kinases in both biochemical and cellular assays. However, to definitively attribute the cellular effects of this compound to its inhibition of JAK2, a knockout validation is necessary.
Gold Standard Validation: The Use of Knockout Models
The most rigorous method to confirm the on-target specificity of an inhibitor is to assess its activity in a cellular system where the target has been completely removed. The advent of CRISPR/Cas9 gene-editing technology has made the generation of knockout cell lines more accessible for this purpose.
The experimental logic is straightforward: if this compound's effects are truly mediated by JAK2, then its biological activity should be significantly diminished or completely absent in a JAK2 knockout (JAK2-KO) cell line compared to its parental, wild-type (WT) counterpart.
Experimental Protocol: Validation of this compound Specificity in a JAK2 Knockout Cell Line
This protocol outlines the key steps for validating the on-target activity of this compound using a JAK2 knockout cell line.
1. Generation of a JAK2 Knockout Cell Line:
-
Cell Line Selection: Choose a human cell line that expresses JAK2 and exhibits a measurable response to this compound (e.g., SET-2, a human megakaryoblastic cell line heterozygous for the JAK2 V617F mutation).
-
CRISPR/Cas9 Design: Design and synthesize single guide RNAs (sgRNAs) targeting an early exon of the JAK2 gene to induce a frameshift mutation leading to a premature stop codon and nonsense-mediated decay of the mRNA.
-
Transfection and Clonal Selection: Introduce the Cas9 nuclease and the selected sgRNA into the parental cell line. Isolate single-cell clones and expand them.
-
Validation of Knockout: Screen the clones to confirm the absence of JAK2 protein expression by Western blot. Sequence the targeted genomic locus to verify the presence of the desired frameshift mutation.
2. Cellular Assays:
-
Cell Proliferation Assay:
-
Plate an equal number of wild-type (WT) and JAK2 knockout (KO) cells in 96-well plates.
-
Treat the cells with a dose range of this compound (e.g., 0 to 10 µM) for 48-72 hours.
-
Assess cell viability using a suitable method, such as the AlamarBlue assay or a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Expected Outcome: The GI50 value for this compound in WT cells should be significantly lower than in KO cells, indicating that the growth-inhibitory effect is dependent on the presence of JAK2.
-
-
Apoptosis Assay:
-
Treat WT and JAK2-KO cells with a fixed concentration of this compound (e.g., at the GI50 concentration for WT cells) for various time points (e.g., 24, 48 hours).
-
Stain cells with Annexin V and a viability dye (e.g., propidium iodide or TO-PRO-3).
-
Analyze the percentage of apoptotic cells using flow cytometry.
-
Expected Outcome: this compound should induce a significantly higher rate of apoptosis in WT cells compared to KO cells.
-
-
Western Blot for Downstream Signaling:
-
Treat WT and JAK2-KO cells with this compound for a short period (e.g., 1-2 hours).
-
Prepare cell lysates and perform Western blotting to detect the phosphorylation status of key downstream targets of JAK2, such as STAT3 and STAT5.
-
Expected Outcome: this compound should inhibit the phosphorylation of STAT3 and STAT5 in WT cells, while in KO cells, the basal phosphorylation levels of these proteins should be low and unaffected by the inhibitor.
-
Comparison with Alternative JAK2 Inhibitors
Several other JAK2 inhibitors are either approved for clinical use or are in development. A comparison of their selectivity profiles is crucial for understanding their potential therapeutic windows and off-target effect profiles.
| Inhibitor | Target(s) | IC50 JAK1 (nM) | IC50 JAK2 (nM) | IC50 JAK3 (nM) | IC50 TYK2 (nM) | Reference |
| This compound | JAK2 | - | <3 | 9 | - | [1] |
| Ruxolitinib | JAK1/JAK2 | 3.3 | 2.8 | >400 | - | [4] |
| Fedratinib | JAK2 > JAK1 | 105 | 3 | 405 | >1000 | [5] |
| Pacritinib | JAK2 | - | 23 | - | 1150 | [5] |
Table 2: Comparative Selectivity of Various JAK Inhibitors. IC50 values are from in vitro biochemical assays and may vary depending on the specific assay conditions.
This comparison highlights the different selectivity profiles of various JAK inhibitors. While ruxolitinib is a potent inhibitor of both JAK1 and JAK2, fedratinib and pacritinib show greater selectivity for JAK2 over other family members.[4][5] The high potency and selectivity of this compound for JAK2 in vitro suggest it is a promising candidate for targeted therapy.
The JAK2 Signaling Pathway
Understanding the pathway in which this compound acts is fundamental to interpreting its effects. The diagram below illustrates a simplified view of the canonical JAK2/STAT signaling pathway. Cytokine binding to its receptor leads to the activation of receptor-associated JAK2, which in turn phosphorylates STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.
Conclusion
The available in vitro data strongly suggest that this compound is a potent and selective inhibitor of JAK2. Its greater potency against JAK2 compared to other JAK family members provides a solid foundation for its on-target activity. However, to definitively prove that the cellular effects of this compound are a direct consequence of JAK2 inhibition, validation using a JAK2 knockout model is the indispensable next step. The experimental framework outlined in this guide provides a clear path to achieving this level of validation, which is crucial for the continued development of this compound as a specific and effective therapeutic agent. For any kinase inhibitor, such rigorous on-target validation is a cornerstone of preclinical development, ensuring a higher probability of success and a better-defined safety profile in subsequent clinical investigations.
References
- 1. Effects of the JAK2 inhibitor, this compound, on Pim/BAD/BCL-xL survival signaling in the human JAK2 V617F cell line SET-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel Jak2 inhibitor, induces growth arrest and apoptosis in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fedratinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
AZ960 Kinase Cross-Reactivity Profile: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the kinase inhibitor AZ960's cross-reactivity profile against other kinases, supported by experimental data and methodologies.
This compound is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the signaling pathways of various cytokines and growth factors. Understanding its selectivity is crucial for its application as a research tool and for the development of targeted therapies. This guide summarizes the available data on this compound's activity against a panel of other kinases, offering insights into its off-target effects.
Quantitative Kinase Inhibition Data
This compound was profiled against a panel of 83 different kinases to determine its selectivity. The data reveals that while this compound is a highly potent inhibitor of JAK2, it exhibits inhibitory activity against a small number of other kinases at higher concentrations.
| Target Kinase | Inhibition Constant (Ki) | IC50 | Percent Inhibition @ 0.1 µM | Notes |
| JAK2 | 0.45 nM [1] | <3 nM [1] | - | Primary target |
| JAK3 | - | 9 nM[1] | <50%[1] | 3-fold selectivity for JAK2 over JAK3.[1] |
| TrkA | - | - | <50%[1] | |
| Aurora | - | - | <50%[1] | |
| ARK5 | - | - | <50%[1] | |
| Other Kinases | - | - | >50% for 11 out of 83 kinases tested[2] | The specific identities of all 11 kinases are not publicly available in the primary literature. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general JAK-STAT signaling pathway, which is inhibited by this compound, and a typical workflow for assessing kinase inhibitor selectivity.
Experimental Protocols
The cross-reactivity of this compound was determined using a combination of biochemical and cellular assays.
Biochemical Kinase Inhibition Assay
A mobility shift assay was employed to determine the in vitro potency of this compound against a panel of purified kinases.
-
Enzyme and Substrate: Recombinant kinase domains were used. For JAK2, a recombinant kinase domain (amino acids 808-1132) was utilized with a fluorescently labeled peptide substrate (Tyk2 peptide) at a concentration of 100 nM.[1]
-
ATP Concentration: The concentration of ATP was kept at or near the Km for each respective kinase to ensure competitive inhibition was accurately measured. For the JAK2 assay, the ATP concentration was 15 µM.[1]
-
Inhibitor Concentrations: this compound was tested at three concentrations: 0.01 µM, 0.10 µM, and 1.0 µM, to assess its effect on the 83-kinase panel. For detailed IC50 determination, a range of concentrations from 0.003 µM to 30 µM was used.[1]
-
Reaction Monitoring: The progression of the kinase reaction, specifically the phosphorylation of the peptide substrate, was monitored using a Caliper LC3000 system.[1] This system separates the phosphorylated and unphosphorylated substrate based on charge and size, allowing for the quantification of enzyme activity.
-
Data Analysis: The initial velocity of each reaction was determined. For IC50 values, the percent inhibition at each this compound concentration was calculated relative to a DMSO control, and the data was fitted to a four-parameter logistic equation. The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.
Cellular Assays
Cell-based assays were utilized to confirm the activity and selectivity of this compound in a more physiological context.
-
Cell Lines: Ba/F3 cells engineered to be dependent on the activity of specific TEL-JAK fusion proteins (TEL-JAK1, TEL-JAK2, TEL-JAK3, and TEL-Tyk2) were used to assess selectivity within the JAK family.[1] The human megakaryoblastic cell line SET-2, which is heterozygous for the JAK2 V617F mutation, was also used.
-
STAT5 Phosphorylation Assay: To measure the inhibition of JAK2 signaling in cells, the phosphorylation of STAT5 was assessed. Cells were treated with varying concentrations of this compound, and the levels of phosphorylated STAT5 were determined by methods such as Western blotting or flow cytometry. The average IC50 for the inhibition of STAT5 phosphorylation in TEL-JAK2 driven cells was 15 nM.[1]
-
Cell Proliferation Assay: The effect of this compound on cell viability was measured using a fluorometric/colorimetric AlamarBlue assay.[1] Cells were plated in 96-well plates and treated with a range of this compound concentrations. After a defined incubation period (48-72 hours), AlamarBlue was added, and fluorescence was measured to determine the number of viable cells. The GI50 (the concentration that causes 50% growth inhibition) was then calculated. This compound showed potent inhibition of proliferation in TEL-JAK2 driven cells with a GI50 of 25 nM, while the GI50 values for cells driven by other JAK family members were significantly higher, indicating cellular selectivity.[1]
Conclusion
This compound is a highly potent inhibitor of JAK2 with a favorable selectivity profile. While it demonstrates some activity against a limited number of other kinases at higher concentrations, its primary potency is directed towards JAK2. This makes this compound a valuable tool for studying JAK2-mediated signaling pathways and a potential starting point for the development of more refined therapeutic agents. Researchers using this compound should be mindful of its potential off-target effects, particularly at concentrations above 0.1 µM.
References
Comparative Analysis of IC50 Values for a Selection of JAK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of several prominent Janus Kinase 2 (JAK2) inhibitors. The data presented is intended to offer an objective overview of their relative potencies and selectivities, supported by established experimental methodologies.
Data Presentation: IC50 Values of JAK2 Inhibitors
The following table summarizes the reported IC50 values for a selection of JAK2 inhibitors against JAK2 and other members of the JAK family, providing insight into their potency and selectivity. Lower IC50 values are indicative of higher potency.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Reference |
| Ruxolitinib | 3.3[1][2][3] | 2.8[1][2][3] | 428[4] | 19[4] | [1][2][3][4] |
| Fedratinib | ~105[5][6] | 3[5][6][7] | >1000[5][6] | ~405[5][6] | [5][6][7] |
| Pacritinib | 1280 | 23 | 520 | 50 | |
| Momelotinib | 11 | 18 | 155 | 17 | |
| Gandotinib (LY2784544) | ~24 | 3 | ~60 | 44 | |
| Lestaurtinib (CEP-701) | - | 0.9 | - | - | |
| BMS-911543 | 360 | 1.1 | 75 | 66 | |
| NS-018 (Ilginatinib) | 33 | 0.72 | 39 | 22 |
Experimental Protocols
The determination of IC50 values is crucial for characterizing the potency of kinase inhibitors. Below are detailed methodologies for two common types of assays used for this purpose: biochemical (cell-free) assays and cell-based assays.
Biochemical Kinase Assay (Cell-Free)
This method measures the direct inhibitory effect of a compound on the purified kinase enzyme.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a purified kinase by 50%.
Materials:
-
Purified recombinant JAK2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at a concentration close to the Km for the specific kinase)
-
Peptide substrate (specific for the kinase)
-
Test inhibitor compounds (serially diluted)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, HTRF®)
-
384-well assay plates
-
Plate reader capable of detecting luminescence, fluorescence, or time-resolved fluorescence resonance energy transfer (TR-FRET).
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO. A typical starting concentration might be 10 mM, with subsequent 3-fold or 10-fold dilutions.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each inhibitor dilution to the wells of a 384-well plate. Include control wells with DMSO only (for 0% inhibition) and wells without enzyme (for background).
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase buffer, purified JAK2 enzyme, and the peptide substrate.
-
Initiation of Reaction: Add the kinase reaction mixture to each well of the assay plate.
-
ATP Addition: To start the kinase reaction, add ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will produce a signal (e.g., luminescence, fluorescence) that is proportional to the amount of ADP produced (and thus kinase activity).
-
Data Acquisition: Read the plate using a plate reader.
-
Data Analysis:
-
Subtract the background signal from all wells.
-
Normalize the data to the control wells (0% and 100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay
This method assesses the ability of an inhibitor to impede the proliferation of cells that are dependent on JAK2 signaling.
Objective: To determine the concentration of an inhibitor that reduces the proliferation of a specific cell line by 50%.
Materials:
-
A hematopoietic cell line with constitutive JAK2 activation (e.g., HEL 92.1.7, SET-2, or Ba/F3 cells engineered to express JAK2 V617F).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).
-
Test inhibitor compounds (serially diluted).
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, XTT).
-
96-well or 384-well clear-bottom cell culture plates.
-
Incubator (37°C, 5% CO2).
-
Plate reader capable of measuring absorbance or luminescence.
Procedure:
-
Cell Seeding: Seed the cells into the wells of a microplate at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Addition: Add the serially diluted inhibitor compounds to the appropriate wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, to allow for effects on cell proliferation.
-
Cell Viability Measurement: Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader. The signal is proportional to the number of viable cells.
-
Data Analysis:
-
Subtract the background reading.
-
Normalize the data to the vehicle control wells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Mandatory Visualization
JAK-STAT Signaling Pathway
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a critical role in processes such as hematopoiesis, immune regulation, and inflammation. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders.
Caption: The canonical JAK-STAT signaling cascade.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. courses.edx.org [courses.edx.org]
- 5. Kinase Assay to Determine the IC50 Values [bio-protocol.org]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of AZ960 in Ruxolitinib-Resistant Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of AZ960 and other JAK inhibitors in the context of ruxolitinib-resistant myeloproliferative neoplasms (MPNs). The emergence of resistance to ruxolitinib, a first-in-class JAK1/2 inhibitor, presents a significant clinical challenge. This document summarizes preclinical data on alternative therapeutic strategies, focusing on the activity of various inhibitors against cell lines that have developed resistance to ruxolitinib.
Introduction to Ruxolitinib Resistance
Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway. Dysregulation of this pathway, often driven by the activating JAK2 V617F mutation, is a hallmark of MPNs such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis. While ruxolitinib has shown clinical benefit, a significant portion of patients develop resistance over time.
Mechanisms of ruxolitinib resistance are multifaceted and can include:
-
Acquisition of secondary mutations in the JAK2 kinase domain: These mutations can interfere with drug binding.
-
Activation of alternative signaling pathways: Cancer cells can bypass JAK inhibition by utilizing other survival pathways.
-
Heterodimerization of JAK kinases: Dimerization of JAK2 with other JAK family members (JAK1 or TYK2) can lead to reactivation of STAT signaling despite the presence of ruxolitinib.[1]
This guide focuses on the preclinical evaluation of next-generation JAK inhibitors and their potential to overcome these resistance mechanisms.
Comparative Efficacy of JAK Inhibitors
While direct experimental data on the efficacy of this compound in well-characterized ruxolitinib-resistant cell lines is not available in the public domain, studies on the related compound AZD1480 and other JAK inhibitors provide valuable insights. Research indicates that the efficacy of AZD1480 is qualitatively similar to ruxolitinib against a panel of ruxolitinib-resistant mutations, suggesting that it may not overcome this resistance mechanism.[1]
In contrast, other JAK inhibitors have demonstrated efficacy in overcoming ruxolitinib resistance.
Quantitative Data Summary
The following tables summarize the available quantitative data for various JAK inhibitors in ruxolitinib-sensitive and -resistant cell line models.
| Inhibitor | Cell Line | Resistance Status | IC50 / GI50 (nM) | Reference |
| Ruxolitinib | BaF3-JAK2 V617F | Sensitive | 120 | [1] |
| BaF3-JAK2 V617F | Resistant | >4,000,000 (<10% inhibition at 4mM) | [1] | |
| Fedratinib | BaF3-JAK2 V617F | Sensitive | 650 | [1][2] |
| BaF3-JAK2 V617F | Resistant | 1552 | [1][2] | |
| This compound | SET-2 (JAK2 V617F) | Sensitive | 33 | [3] |
| Ba/F3-TEL-JAK2 | Sensitive | 25 | [3] | |
| AZD1480 | BaF3-JAK2 V617F with Y931C mutation | Resistant | >7-fold increase vs. sensitive | [1] |
| BaF3-JAK2 V617F with G935R mutation | Resistant | >7-fold increase vs. sensitive | [1] |
Note: Data for this compound in ruxolitinib-resistant cell lines is not currently available.
Signaling Pathways and Mechanisms of Action
The JAK-STAT pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. In MPNs, the JAK2 V617F mutation leads to constitutive activation of this pathway.
JAK-STAT Signaling in Ruxolitinib-Sensitive and -Resistant Cells
Caption: JAK-STAT pathway inhibition by ruxolitinib and circumvention by resistance mutations.
Fedratinib is effective in ruxolitinib-resistant cells, in part, because it can inhibit the persistently active JAK-STAT signaling that is no longer sensitive to ruxolitinib.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data.
Generation of Ruxolitinib-Resistant Cell Lines
Caption: Experimental workflow for developing ruxolitinib-resistant cell lines.
Protocol:
-
Cell Culture: BaF3 cells expressing the JAK2 V617F mutation are cultured in appropriate media.
-
Drug Exposure: The cells are exposed to gradually increasing concentrations of ruxolitinib over a period of several weeks to months.[2]
-
Selection: Only the cells that can survive and proliferate in the presence of the drug will be selected.
-
Expansion: The surviving cell populations are expanded to generate a stable ruxolitinib-resistant cell line.
-
Verification: Resistance is confirmed by comparing the IC50 of ruxolitinib in the resistant line to the parental sensitive line using a cell viability assay and by assessing the inhibition of STAT phosphorylation via Western blot.[2]
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.
Protocol for Suspension Cells:
-
Cell Seeding: Seed suspension cells (e.g., BaF3) in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitors (e.g., this compound, ruxolitinib, fedratinib) and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570-590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each inhibitor.
Western Blot for Phospho-STAT Analysis
Principle: This technique is used to detect the phosphorylation status of specific proteins, in this case, STAT3 and STAT5, which are downstream targets of JAK2.
Protocol:
-
Cell Treatment: Treat ruxolitinib-sensitive and -resistant cells with the inhibitors for a defined period.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and phosphorylated STAT5 (p-STAT5), as well as total STAT3 and STAT5 as loading controls.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated STAT proteins.
Conclusion
The development of resistance to ruxolitinib is a significant hurdle in the treatment of myeloproliferative neoplasms. While direct evidence for the efficacy of this compound in overcoming this resistance is currently lacking, preclinical studies on other JAK inhibitors offer promising avenues for second-line therapies. Fedratinib has demonstrated the ability to inhibit the growth of ruxolitinib-resistant cells by targeting the persistently active JAK-STAT pathway. Further investigation into the activity of this compound against clinically relevant ruxolitinib-resistant mutations is warranted to determine its potential role in this setting. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies.
References
Validating AZ960 On-Target Effects: A Comparative Guide to siRNA Knockdown
For researchers, scientists, and drug development professionals, establishing the specific on-target activity of a small molecule inhibitor is a critical step in preclinical validation. This guide provides a direct comparison of the cellular effects of the potent JAK2 inhibitor, AZ960, with the highly specific genetic knockdown of JAK2 via small interfering RNA (siRNA). The data presented herein demonstrates the concordance of phenotypic outcomes between chemical inhibition and genetic silencing, providing strong evidence for the on-target activity of this compound.
The Janus kinase (JAK) family of tyrosine kinases, particularly JAK2, are crucial mediators of cytokine and growth factor signaling. Dysregulation of the JAK/STAT pathway is a hallmark of various myeloproliferative neoplasms and other cancers, making JAK2 a prime therapeutic target. This compound is a potent and selective ATP-competitive inhibitor of JAK2 kinase. To rigorously validate that the observed cellular effects of this compound are a direct consequence of JAK2 inhibition, a comparison with a genetic approach, such as siRNA-mediated knockdown, is essential. This guide outlines the experimental framework for such a comparison, presents key quantitative data, and provides detailed protocols for replication.
Comparative Analysis of this compound and JAK2 siRNA
The on-target effects of this compound were compared to that of JAK2-specific siRNA in the human megakaryoblastic cell line SET-2, which is heterozygous for the JAK2 V617F activating mutation. The key readouts for this comparison were the phosphorylation of STAT5 (a direct downstream substrate of JAK2) and overall cell proliferation.
| Treatment | Target | Readout | Result | Reference |
| This compound | JAK2 Kinase Activity | p-STAT5 Levels | Dose-dependent decrease | (Gozgit et al., 2008)[1][2] |
| JAK2 siRNA | JAK2 Protein Expression | p-STAT5 Levels | Marked decrease | (Gozgit et al., 2008)[2] |
| This compound | JAK2 Kinase Activity | Cell Proliferation (SET-2) | GI50 = 0.033 µM | (Gozgit et al., 2008)[1][2] |
| JAK2 siRNA | JAK2 Protein Expression | Cell Proliferation (SET-2) | Significant reduction | (Gozgit et al., 2008)[2] |
Visualizing the Validation Workflow and Signaling Pathway
To better illustrate the experimental logic and the targeted biological pathway, the following diagrams are provided.
Caption: Experimental workflow for validating this compound's on-target effects.
Caption: The JAK2/STAT5 signaling pathway and points of inhibition.
Detailed Experimental Protocols
The following protocols provide a general framework for conducting the comparative experiments. Optimization for specific cell lines and reagents may be required.
Protocol 1: siRNA Transfection
This protocol outlines the transient transfection of siRNA into a mammalian cell line, such as SET-2, grown in a 6-well plate format.
Materials:
-
JAK2-specific siRNA and a non-silencing control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free culture medium (e.g., Opti-MEM™)
-
Complete growth medium
-
6-well tissue culture plates
-
Mammalian cell line of interest (e.g., SET-2)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation: a. For each well, dilute the required amount of siRNA (typically 20-80 pmols) in serum-free medium. b. In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. c. Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: a. Aspirate the media from the cells and wash once with sterile PBS. b. Add the siRNA-lipid complexes to the cells. c. Add complete growth medium to the well. d. Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis. The optimal time will depend on the stability of the target protein.
Protocol 2: Western Blotting for JAK2 and p-STAT5
This protocol describes the analysis of protein expression and phosphorylation status by Western blotting following treatment with this compound or siRNA.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-JAK2, anti-p-STAT5, anti-STAT5, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: a. After treatment, wash cells with ice-cold PBS. b. Add ice-cold lysis buffer to the cells and incubate on ice. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Load the samples onto an SDS-PAGE gel and run to separate proteins by size. c. Transfer the separated proteins to a membrane.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. c. Wash the membrane with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
-
Detection: a. Apply the chemiluminescent substrate to the membrane. b. Visualize the protein bands using an imaging system. c. Quantify band intensities to determine the relative levels of JAK2, p-STAT5, and total STAT5, normalized to the loading control.
By following these protocols and comparing the resulting data, researchers can robustly validate the on-target effects of this compound, strengthening the rationale for its further development as a specific JAK2 inhibitor.
References
Safety Operating Guide
Proper Disposal of AZ960: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This document provides essential, immediate safety and logistical information for the proper disposal of AZ960, a potent JAK2 inhibitor.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is crucial to consult the compound's Safety Data Sheet (SDS) and adhere to all institutional and local regulations. The following are general safety and handling guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Spill Management: In the event of a spill, contain the material using an inert absorbent (e.g., vermiculite, sand). Do not use combustible materials. The collected waste and cleaning materials should be treated as hazardous waste and disposed of accordingly. Report any spills to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound and its contaminated materials is critical. The following steps outline a general procedure that should be adapted to comply with your institution's specific hazardous waste management plan.
-
Waste Segregation:
-
Collect all solid waste contaminated with this compound, including weighing paper, pipette tips, gloves, and empty vials, in a designated and clearly labeled hazardous waste container.
-
Solutions containing this compound should be collected in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
-
Container Labeling:
-
All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other required hazard information.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials. Keep containers tightly closed when not in use.
-
-
Arranging for Disposal:
Quantitative Data for Laboratory Hazardous Waste Management
The following table provides general quantitative parameters relevant to the management of laboratory hazardous waste. Specific limits may vary based on local regulations.
| Parameter | Guideline |
| Satellite Accumulation Area (SAA) Limit | No more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste may be accumulated. |
| Container Type | Chemically compatible (e.g., High-Density Polyethylene - HDPE, glass), in good condition with a secure lid.[3] |
| Labeling Requirement | Must include "Hazardous Waste," the full chemical name of all contents, and associated hazard warnings.[3] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not published, the principles of chemical waste management for similar heterocyclic and fluorinated compounds apply. These are based on established safety and environmental protection guidelines.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound chemical waste.
References
Personal protective equipment for handling AZ960
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like AZ960, a selective JAK2 inhibitor, is paramount. This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans to facilitate safe laboratory operations.
Hazard Identification and Key Safety Information
This compound is a potent kinase inhibitor. While a comprehensive toxicological profile may not be fully established, it is prudent to handle it as a potentially hazardous substance. Key considerations include the risk of exposure through inhalation, skin contact, or ingestion.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the required personal protective equipment when handling this compound in a laboratory setting. Adherence to these guidelines is critical to minimize exposure risk.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Double-gloving with nitrile or neoprene gloves.[1] | Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a breach in the outer glove. |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 standard.[2] | Protects eyes from splashes of solutions containing this compound. |
| Face Shield | To be worn over safety goggles. | Offers an additional layer of protection for the entire face from splashes, especially when working with larger volumes or during procedures with a higher risk of aerosol generation.[2][3] | |
| Body Protection | Laboratory Coat | Disposable, low-permeability, long-sleeved gown with knit cuffs.[4] | Prevents contamination of personal clothing and skin. Cuffs should be tucked into the inner gloves. |
| Respiratory Protection | Respirator | A NIOSH-approved N95 or higher respirator may be required.[3] | Necessary when handling the solid compound outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles. Use should be in accordance with a respiratory protection program. |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
Detailed Experimental Protocols
Preparation of Stock Solutions:
-
Work Area Preparation: Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a Class II biological safety cabinet to control potential exposure.[4]
-
Personal Protective Equipment (PPE): Before handling the compound, don the appropriate PPE as outlined in the table above.
-
Weighing: Tare a suitable container on a calibrated analytical balance inside the fume hood. Carefully weigh the desired amount of solid this compound.
-
Dissolution: Add the appropriate solvent (e.g., DMSO) to the container with the weighed this compound. Ensure the container is securely capped and mix gently until the solid is completely dissolved.
Spill Management:
In the event of a spill, it is crucial to have a clear and practiced response plan.
-
Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area. Restrict access to the spill location.
-
Assess the Spill: Determine the nature and extent of the spill. For spills of larger volumes or airborne powder, additional respiratory protection may be necessary.[4]
-
Cleanup:
-
Decontamination: Clean the spill area with an appropriate deactivating solution or detergent and water.
-
Reporting: Report the incident to the laboratory supervisor and follow institutional reporting procedures.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[4] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container labeled for cytotoxic or chemical waste.[1] |
| Contaminated PPE (e.g., gloves, gown) | Dispose of in a designated hazardous waste container immediately after use.[1] |
| Liquid Waste (e.g., unused solutions) | Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain. |
All waste must be handled and disposed of in accordance with local, state, and federal regulations for hazardous waste.[4] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.
References
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic or Chemotherapeutic Drug Guidelines - Environmental Health and Safety [safety.caltech.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
